Trimelamol
説明
structure given in first source
Structure
3D Structure
特性
CAS番号 |
64124-21-6 |
|---|---|
分子式 |
C9H18N6O3 |
分子量 |
258.28 g/mol |
IUPAC名 |
[[4,6-bis[hydroxymethyl(methyl)amino]-1,3,5-triazin-2-yl]-methylamino]methanol |
InChI |
InChI=1S/C9H18N6O3/c1-13(4-16)7-10-8(14(2)5-17)12-9(11-7)15(3)6-18/h16-18H,4-6H2,1-3H3 |
InChIキー |
MHVFYGIQJNFWGQ-UHFFFAOYSA-N |
正規SMILES |
CN(CO)C1=NC(=NC(=N1)N(C)CO)N(C)CO |
他のCAS番号 |
64124-21-6 |
同義語 |
CB 10375 CB-10-375 N(2),N(4),N(6)-trihydroxymethyl-N(2),N(4),N(6)-trimethylmelamine trimelamol |
製品の起源 |
United States |
Foundational & Exploratory
Trimelamol's Mechanism of Action in Ovarian Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trimelamol, an s-triazine derivative and an analogue of hexamethylmelamine, demonstrated clinical activity in heavily-pretreated ovarian cancer, including platinum-refractory cases. Despite its initial promise, this compound was withdrawn from further clinical development due to issues with its stability. Its primary mechanism of action is understood to be the intracellular release of formaldehyde, a potent cytotoxic agent. This guide provides a detailed technical overview of the core mechanisms by which this compound is believed to exert its anti-tumor effects on ovarian cancer cells, drawing upon available preclinical data and the known effects of its principal active metabolite, formaldehyde. The information is presented to aid researchers and drug development professionals in understanding the cytotoxic pathways and to inform the development of novel anti-cancer therapies.
Introduction
Ovarian cancer remains a significant cause of cancer-related mortality in women, with chemoresistance being a major clinical challenge. This compound (tris(hydroxymethyl)-tris(methyl)melamine) emerged as a promising agent with activity against resistant ovarian tumors. Its unique mechanism, reliant on the generation of formaldehyde, distinguishes it from conventional alkylating agents and platinum-based drugs. This document synthesizes the available data to provide a comprehensive understanding of this compound's mechanism of action at the molecular level.
Core Mechanism: Formaldehyde-Induced Cytotoxicity
The central tenet of this compound's anticancer activity is its function as a prodrug that releases formaldehyde. This process is pivotal to its cytotoxicity, with its direct alkylating activity playing a more minor role.
DNA Damage: Adducts and Cross-linking
Upon release, formaldehyde readily reacts with cellular macromolecules, most critically with DNA. It forms various DNA lesions, including:
-
N2-hydroxymethyl-dG monoadducts: Formaldehyde reacts with the exocyclic amino group of guanine to form N2-hydroxymethyl-dG, a primary DNA adduct[1][2].
-
DNA-protein cross-links (DPCs): Formaldehyde can trap proteins onto DNA, forming bulky lesions that interfere with DNA replication and transcription[1].
-
DNA-DNA cross-links: The formation of cross-links between DNA strands prevents their separation, thereby halting replication and transcription.
This DNA damage is a key initiating event in the cytotoxic cascade triggered by this compound.
dot```dot graph Trimelamol_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Formaldehyde [label="Formaldehyde Release", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA [label="DNA", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Adducts [label="N2-hydroxymethyl-dG\nAdducts", fillcolor="#F1F3F4"]; DNA_Crosslinks [label="DNA-Protein & DNA-DNA\nCross-links", fillcolor="#F1F3F4"]; DNA_Damage [label="DNA Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Death [label="Cell Death", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
This compound -> Formaldehyde [label="Intracellular\nMetabolism"]; Formaldehyde -> DNA [label="Reacts with"]; DNA -> DNA_Adducts; DNA -> DNA_Crosslinks; DNA_Adducts -> DNA_Damage; DNA_Crosslinks -> DNA_Damage; DNA_Damage -> Cell_Cycle_Arrest; DNA_Damage -> Apoptosis; Cell_Cycle_Arrest -> Cell_Death; Apoptosis -> Cell_Death; }
Caption: Putative cell cycle arrest pathway.
Induction of Apoptosis
If the DNA damage is too severe to be repaired, cells initiate programmed cell death, or apoptosis, to eliminate themselves. This is a crucial mechanism for the anticancer activity of genotoxic agents. The apoptotic cascade involves the activation of a family of proteases called caspases.
-
Initiator Caspases (e.g., Caspase-8, Caspase-9): These are activated in response to death signals. The intrinsic (mitochondrial) pathway, often triggered by DNA damage, involves the activation of Caspase-9. [3][4]* Executioner Caspases (e.g., Caspase-3): Activated by initiator caspases, these enzymes cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
The Bcl-2 family of proteins plays a critical role in regulating the intrinsic apoptotic pathway, with pro-apoptotic members (e.g., Bax, Bak) promoting and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting the release of mitochondrial factors that activate caspases. Treatment of ovarian cancer cells with DNA damaging agents can modulate the expression of these proteins, shifting the balance towards apoptosis.
dot
Caption: Intrinsic apoptosis pathway.
Quantitative Data
The following table summarizes the in vitro cytotoxicity of this compound and its analogues in the CH1 human ovarian cancer cell line.
| Compound | IC50 (µM) in CH1 cells |
| This compound (TM) | 23.4 |
| CB 7639 | 30.5 |
| CB 7529 | 29.5 |
| CB 7547 | 28.5 |
| CB 7669 | 27.3 |
Experimental Protocols
Detailed experimental protocols for the key assays used to elucidate the mechanism of action of agents like this compound are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Ovarian cancer cells
Procedure:
-
Seed ovarian cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).
-
Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
dot
Caption: MTT assay workflow.
Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Ovarian cancer cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture and treat ovarian cancer cells with this compound for the desired duration.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer, exciting at 488 nm and measuring emission at ~617 nm.
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.
dot
Caption: Cell cycle analysis workflow.
Western Blotting for Apoptosis Markers
This method is used to detect the expression levels of key proteins involved in apoptosis.
Materials:
-
Treated and untreated ovarian cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and untreated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
dot
Caption: Western blot workflow.
Conclusion
The mechanism of action of this compound in ovarian cancer cells is primarily driven by the cytotoxic effects of its metabolite, formaldehyde. By inducing significant DNA damage, this compound activates cellular stress responses that lead to cell cycle arrest and, ultimately, apoptosis. While the clinical development of this compound was halted, a thorough understanding of its molecular mechanisms can provide valuable insights for the design of new prodrugs and therapies that exploit similar pathways to overcome chemoresistance in ovarian cancer. Further research into the specific signaling cascades and DNA repair pathways affected by formaldehyde in ovarian cancer cells is warranted to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. Distribution of DNA adducts caused by inhaled formaldehyde is consistent with induction of nasal carcinoma but not leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding and Targeting Apoptotic Pathways in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. article.imrpress.com [article.imrpress.com]
In-Depth Technical Guide to the Chemical Structure of Trimelamol
This technical guide provides a comprehensive overview of the chemical structure, properties, and associated methodologies for Trimelamol. The information is intended for researchers, scientists, and professionals in the field of drug development and oncology.
Core Chemical Identity
This compound, a synthetic derivative of trimethylmelamine, is recognized for its antineoplastic properties. Its chemical identity is established through various nomenclature and registry systems.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | [[4,6-bis[hydroxymethyl(methyl)amino]-1,3,5-triazin-2-yl]-methylamino]methanol |
| CAS Number | 64124-21-6 |
| Molecular Formula | C₉H₁₈N₆O₃ |
| SMILES | CN(CO)C1=NC(=NC(=N1)N(C)CO)N(C)CO |
| InChI Key | MHVFYGIQJNFWGQ-UHFFFAOYSA-N |
Physicochemical and Pharmacokinetic Properties
The physicochemical and pharmacokinetic properties of this compound are crucial for its formulation and clinical application. A summary of these quantitative data is presented below.
Table 2: Physicochemical and Pharmacokinetic Data for this compound
| Property | Value |
| Molecular Weight | 258.28 g/mol |
| Exact Mass | 258.14403846 Da |
| Elemental Analysis | C: 41.85%, H: 7.02%, N: 32.54%, O: 18.58% |
| Solubility | Sufficiently soluble in aqueous solutions for parenteral administration. |
| Half-life (pH 7.5) | 120 minutes |
Mechanism of Action: DNA Crosslinking and Apoptosis Induction
This compound functions as an alkylating agent, exerting its cytotoxic effects through the crosslinking of DNA. This process does not necessitate metabolic activation. The proposed mechanism involves the formation of a reactive iminium species, which subsequently crosslinks DNA strands. This DNA damage triggers a cellular response cascade, ultimately leading to programmed cell death (apoptosis).
The signaling pathway initiated by this compound-induced DNA damage is a complex process involving damage sensors, transducer kinases, and effector proteins. The cell recognizes the DNA lesions, which leads to the activation of the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinase pathways. These kinases then phosphorylate a series of downstream targets, including the tumor suppressor protein p53. Activated p53 can arrest the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis by transactivating pro-apoptotic genes like BAX and PUMA.
An In-Depth Technical Guide to the Synthesis and Purification of Trimelamol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Trimelamol (N,N',N''-trimethyl-1,3,5-triazine-2,4,6-triamine), a hydroxymethylated derivative of trimethyl melamine with applications in cancer research. This document details the chemical processes involved, purification methodologies, and analytical workflows, and is intended to support professionals in the fields of medicinal chemistry and drug development.
Introduction
This compound is an analogue of the chemotherapeutic agent hexamethylmelamine. A key advantage of this compound is that it does not require metabolic activation to exert its cytotoxic effects. Its sufficient solubility allows for parenteral administration, which has been explored in clinical trials.[1] The stability of this compound and its analogues is a critical factor in its formulation and delivery, with studies indicating varying half-lives depending on the pH.[2] This guide will delineate a plausible and technically grounded pathway for its laboratory-scale synthesis and purification.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the formation of a tri-substituted melamine core, followed by hydroxymethylation.
Step 1: Synthesis of N,N',N''-trimethyl-1,3,5-triazine-2,4,6-triamine (Intermediate)
The core of this compound is synthesized through the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride with methylamine. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for a controlled reaction, often by managing the reaction temperature.
Step 2: Hydroxymethylation of the Intermediate
The final step involves the reaction of the N,N',N''-trimethyl-1,3,5-triazine-2,4,6-triamine intermediate with formaldehyde. This reaction attaches a hydroxymethyl group to each of the methylamino substituents, yielding this compound.
Experimental Protocol: Synthesis
The following protocol is a representative procedure based on established methods for the synthesis of 1,3,5-triazine derivatives.[3][4]
Materials and Reagents:
-
Cyanuric chloride
-
Methylamine (40% in water or as a solution in a suitable solvent)
-
Anhydrous inert solvent (e.g., Tetrahydrofuran (THF), Dioxane)
-
Base (e.g., Sodium hydroxide, Triethylamine)
-
Formaldehyde solution (e.g., 37% in water, formalin)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
Part A: Synthesis of N,N',N''-trimethyl-1,3,5-triazine-2,4,6-triamine
-
Initial Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride in an anhydrous inert solvent and cool the mixture to 0-5 °C in an ice bath.
-
First Substitution: Slowly add one equivalent of methylamine solution via the dropping funnel, ensuring the temperature does not exceed 5 °C. A base is used to neutralize the HCl formed during the reaction.
-
Second and Third Substitutions: After the initial reaction, the temperature is gradually increased to allow for the substitution of the remaining chlorine atoms. The subsequent additions of methylamine are carried out at a moderately elevated temperature (e.g., room temperature to 50 °C), depending on the desired reaction rate.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (cyanuric chloride) is consumed.
-
Isolation of Intermediate: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then washed to remove any salts and unreacted reagents.
Part B: Synthesis of this compound
-
Hydroxymethylation Reaction: The N,N',N''-trimethyl-1,3,5-triazine-2,4,6-triamine intermediate is suspended in an aqueous solution.
-
Addition of Formaldehyde: An excess of formaldehyde solution is added to the suspension. The reaction is typically stirred at room temperature.
-
Product Formation: The reaction mixture is stirred for several hours to allow for the complete formation of this compound.
-
Isolation of Crude this compound: The crude product is isolated from the reaction mixture, often by filtration or evaporation of the solvent.
Purification of this compound
Purification of the crude this compound is essential to remove any unreacted starting materials, by-products from side reactions, and other impurities. Recrystallization is a highly effective method for purifying solid organic compounds like this compound.[5]
Experimental Protocol: Purification by Recrystallization
Materials and Reagents:
-
Crude this compound
-
A suitable solvent or solvent system (e.g., water, ethanol-water mixture)
-
Heating and filtration apparatus (e.g., hot plate, Büchner funnel)
Procedure:
-
Solvent Selection: A suitable solvent is one in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures.
-
Dissolution: The crude this compound is dissolved in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly and without disturbance. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals.
-
Isolation of Pure Crystals: The purified crystals are collected by filtration.
-
Washing: The collected crystals are washed with a small amount of the cold solvent to remove any residual impurities.
-
Drying: The pure this compound crystals are dried under vacuum to remove any remaining solvent.
Data Presentation
The following tables summarize key quantitative data for this compound and its analogues.
Table 1: Stability of this compound and its Analogues in Aqueous Solution
| Compound | Half-life at pH 7.5 (minutes) | Half-life at pH 2.0 (minutes) |
| This compound (1) | 120 | - |
| Analogue 5 (trifluoroethyl) | 690 | - |
| Analogue 13 (propargyl) | 450 | - |
| Analogue 15 (cyanomethyl) | 275 | 350 |
Data presented is from a comparative study and serves as a benchmark for stability.
Visualization of Workflows and Pathways
Synthesis Workflow
Caption: General workflow for the synthesis and purification of this compound.
Analytical Workflow
Caption: Proposed analytical workflow for this compound quantification.
Postulated Mechanism of Action
The precise signaling pathways affected by this compound are not extensively detailed in the available literature. However, as an analogue of other alkylating-like agents, its cytotoxicity is believed to stem from its ability to form covalent cross-links with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis.
Caption: Postulated cytotoxic mechanism of this compound.
Conclusion
This technical guide outlines a comprehensive approach to the synthesis and purification of this compound, grounded in established chemical principles and available literature. The provided protocols and workflows offer a solid foundation for researchers and drug development professionals working with this and related compounds. Further optimization of reaction conditions and purification solvents may be necessary to achieve desired yields and purity levels for specific applications. The development of a validated analytical method is also a critical step for accurate characterization and quantification.
References
- 1. Phase I trial and pharmacokinetics of this compound (N2,N4,N6-trihydroxymethyl-N2,N4,N6-trimethylmelamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxicity of potential tumor-inhibitory analogues of this compound (2,4,6-tris[(hydroxymethyl)methylamino]-1,3,5-triazine) having electron-withdrawing groups in place of methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. scs.illinois.edu [scs.illinois.edu]
Trimelamol CAS number and chemical properties
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and clinical trial data for Trimelamol, an antineoplastic agent. The information is intended for researchers, scientists, and professionals in drug development.
Chemical Properties
This compound is a synthetic derivative of trimethylmelamine.[1] Its key chemical identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 64124-21-6 | [1][2] |
| Molecular Formula | C9H18N6O3 | [1][3] |
| Molecular Weight | 258.28 g/mol | |
| IUPAC Name | [[4,6-bis[hydroxymethyl(methyl)amino]-1,3,5-triazin-2-yl]-methylamino]methanol | |
| Synonyms | Trimethyloltrimethylmelamine, N(2),N(4),N(6)-trihydroxymethyl-N(2),N(4),N(6)-trimethylmelamine, NSC-283162 | |
| Solubility | Sufficiently soluble for parenteral administration. |
Note: Specific quantitative data for melting point, boiling point, and pKa were not available in the consulted resources.
Mechanism of Action
This compound functions as an antineoplastic agent through a mechanism that involves the formation of a reactive iminium species. This reactive intermediate is capable of crosslinking DNA, which is understood to be a key contributor to its cytotoxic effects. Unlike some other melamine derivatives, this compound does not require metabolic activation to exert its activity.
Experimental Protocols and Clinical Findings
This compound has been evaluated in clinical trials for its efficacy against various cancers, particularly refractory ovarian cancer.
Phase I Clinical Trial
A Phase I trial was conducted to evaluate two different administration schedules for this compound: a single intravenous infusion every 3 weeks, and a daily dose for 3 consecutive days, repeated every 3 weeks. Pharmacokinetic analysis was performed for all dose levels on both schedules.
Phase II Clinical Trial
In a Phase II study, 42 patients with recurrent or platinum-complex-resistant advanced ovarian cancer were treated with this compound. The treatment protocol consisted of an 800 mg/m² intravenous dose administered daily for 3 days.
Quantitative Data from Clinical Trials
The following tables summarize the key quantitative data from the clinical trials of this compound.
Toxicity Data from Phase I Trial
Myelosuppression was identified as the dose-limiting toxicity for the single-dose administration. For the 3-day administration schedule, non-hematological toxicities were less pronounced.
| Single Dose (mg/m²) | Median Leukocyte Nadir (x 10⁹/L) | Other Toxicities |
| 1800 | 3.2 | Doses >1500 mg/m² caused WHO grade 3 nausea and vomiting. |
| 2100 | 2.6 | Thrombocytopenia and anemia were also observed but were not dose-limiting. |
| 2400 (MTD) | 1.5 |
MTD: Maximum Tolerated Dose
| 3-Day Dose (mg/m²/day) | Median Leukocyte Nadir (x 10⁹/L) |
| 800 | 3.0 |
| 900 | 2.3 |
| 1000 (MTD) | 1.5 |
Efficacy Data from Phase II Trial in Refractory Ovarian Cancer
The objective response rate in the Phase II trial for refractory ovarian cancer was 9.5%.
| Response Type | Number of Patients |
| Complete Response | 1 |
| Partial Response | 3 |
| Minor Response | 5 |
The primary toxicities observed in this trial were nausea and vomiting, with myelosuppression being minor.
Experimental Workflow Diagram
The following diagram illustrates the workflow of the Phase I clinical trial, from patient enrollment to data analysis.
References
An In-depth Technical Guide to Trimelamol Analogues and Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trimelamol, a hydroxymethylated derivative of melamine, initially showed promise as an anticancer agent, particularly in platinum-refractory ovarian cancer. However, its clinical development was hampered by chemical instability. This has led to the exploration of more stable analogues and derivatives, aiming to retain or enhance the therapeutic efficacy of the parent compound while improving its pharmaceutical properties. This technical guide provides a comprehensive overview of this compound and its analogues in cancer research, detailing their synthesis, mechanism of action, and preclinical data. It is intended to serve as a resource for researchers and professionals in the field of oncology drug development.
Introduction to this compound and its Analogues
This compound (N²,N⁴,N⁶-trihydroxymethyl-N²,N⁴,N⁶-trimethylmelamine) is a member of the N-(hydroxymethyl)melamine family of compounds. Unlike its predecessor hexamethylmelamine, this compound does not require metabolic activation to exert its cytotoxic effects. The primary challenge with this compound has been its instability in aqueous solutions, which led to formulation difficulties and withdrawal from further clinical studies.[1]
In response to this, a number of analogues have been synthesized with the goal of improving stability while maintaining or enhancing antitumor activity. These efforts have primarily focused on replacing the N-methyl groups with electron-withdrawing substituents. Key analogues that have been investigated include:
-
CB 7669 (Triscyanomethyl analogue)
-
CB 7639 and CB 7529 (Tristrifluoroethyl analogues)
-
CB 7547 (Trispropargyl analogue)
-
CB 7646 (bis-N-(hydroxymethyl)trimethylmelamine)
These analogues have demonstrated significantly greater stability compared to this compound.[1][2]
Synthesis of this compound and its Analogues
The synthesis of this compound and its analogues generally involves a multi-step process starting from cyanuric chloride. The following provides a general overview of the synthetic strategies.
General Synthesis of Substituted Melamines
The core 1,3,5-triazine structure is typically formed through the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride with various amines. The reactivity of the chlorine atoms decreases with each substitution, allowing for a controlled, stepwise synthesis.[3][4]
Synthesis of this compound
A general procedure for the synthesis of this compound involves the reaction of N,N',N''-trimethylmelamine with formaldehyde.
Synthesis of this compound Analogues with Electron-Withdrawing Groups
The synthesis of analogues such as the 2,2,2-trifluoroethyl, propargyl, and cyanomethyl derivatives involves the initial synthesis of the corresponding tris(alkylamino)triazines, followed by hydroxymethylation. For example, the synthesis of the tris(propargylamino) derivative can be achieved from cyanuric chloride and propargylamine. The subsequent reaction with formaldehyde, often in the presence of a base like potassium carbonate, yields the desired tris(hydroxymethyl) derivative.
Below is a generalized workflow for the synthesis of these analogues.
Mechanism of Action
The cytotoxic effects of this compound and its analogues are primarily attributed to two interconnected mechanisms: the release of formaldehyde and the cross-linking of DNA.
Release of Formaldehyde
N-(hydroxymethyl)melamines are known to release formaldehyde, which is a key contributor to their cytotoxicity. Formaldehyde is a highly reactive molecule that can induce cellular stress and damage.
DNA Cross-linking
This compound and its analogues are capable of forming covalent cross-links with DNA. These cross-links, both intrastrand and interstrand, physically obstruct DNA replication and transcription, leading to cell cycle arrest and apoptosis. This alkylating activity is a hallmark of many effective chemotherapeutic agents.
The proposed mechanism of action involves the generation of a reactive iminium ion intermediate, which can then alkylate nucleophilic sites on DNA, particularly the N7 position of guanine.
Signaling Pathways
The DNA damage induced by this compound analogues is expected to activate the DNA Damage Response (DDR) pathway. This complex signaling network is orchestrated by key kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). Upon sensing DNA lesions, these kinases phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor p53. Activation of this pathway leads to cell cycle arrest, providing time for DNA repair. If the damage is too extensive, the DDR pathway can trigger apoptosis.
Quantitative Data
A key aspect of developing this compound analogues is to compare their biological activity and physicochemical properties. The following tables summarize the available quantitative data.
Table 1: In Vitro Cytotoxicity of this compound and its Analogues
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound (TM) | CH1 (human ovarian) | 23.4 | |
| CB 7639 | CH1 (human ovarian) | 30.5 | |
| CB 7529 | CH1 (human ovarian) | 29.5 | |
| CB 7547 | CH1 (human ovarian) | 28.5 | |
| CB 7669 | CH1 (human ovarian) | 27.3 |
Table 2: Physicochemical Properties of this compound and its Analogues
| Compound | Property | Value | Reference |
| This compound (1) | Half-life (pH 7.5) | 120 min | |
| Analogue 5 (trifluoroethyl) | Half-life (pH 7.5) | 690 min | |
| Analogue 13 (propargyl) | Half-life (pH 7.5) | 450 min | |
| Analogue 15 (cyanomethyl) | Half-life (pH 7.5) | 275 min | |
| This compound (1) | Water Solubility | Comparable to analogue 15 | |
| Analogue 5 (trifluoroethyl) | Water Solubility | Poorly soluble | |
| Analogue 13 (propargyl) | Water Solubility | Poorly soluble | |
| Analogue 15 (cyanomethyl) | Water Solubility | Comparable to this compound |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of this compound and its analogues.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete culture medium
-
This compound or its analogues, dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include vehicle-treated control wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plates for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) using a dose-response curve.
Comet Assay for DNA Cross-linking
The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA damage, including interstrand cross-links.
Materials:
-
Microscope slides
-
Low melting point agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green or propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Cell Embedding: Mix a suspension of single cells with low melting point agarose and spread onto a microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis in the alkaline buffer. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail." DNA with interstrand cross-links will migrate slower than control DNA.
-
Neutralization and Staining: Neutralize the slides and stain the DNA.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the amount of DNA in the comet tail using image analysis software. A decrease in tail moment compared to a positive control for strand breaks indicates the presence of cross-links.
In Vivo Studies
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of this compound analogues. These studies typically involve xenograft models where human tumor cells are implanted into immunocompromised mice.
Xenograft Models
Human cancer cell lines (e.g., ovarian, breast) are injected subcutaneously into immunodeficient mice (e.g., nude or SCID mice). Once tumors are established, the mice are treated with the test compounds.
Efficacy of CB 7646
The stable analogue CB 7646 has shown curative activities in human ovarian (PXN/65) and breast (MX-1 and T-61) cancer xenograft models. Importantly, both this compound and CB 7646 demonstrated curative activity in a human ovarian cancer xenograft model with acquired resistance to carboplatin (HX110P), suggesting their potential in treating platinum-resistant cancers.
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and its analogues. A Phase I clinical trial of this compound provided some pharmacokinetic data. The pharmacokinetic profile of CB 7646 indicated a decreased plasma elimination, suggesting slower in vivo degradation compared to this compound.
Conclusion and Future Directions
The development of stable analogues of this compound has successfully addressed the primary limitation of the parent compound. These analogues retain the cytotoxic activity of this compound and show promise in preclinical models, particularly in the context of drug-resistant cancers. The mechanism of action, involving formaldehyde release and DNA cross-linking, provides a strong rationale for their antitumor effects.
Future research should focus on:
-
Comprehensive preclinical evaluation of the most promising analogues, including detailed pharmacokinetic and toxicology studies.
-
Further elucidation of the specific signaling pathways modulated by these compounds to identify potential biomarkers of response.
-
Investigation of combination therapies to enhance the efficacy of this compound analogues.
The data presented in this guide suggest that the stable analogues of this compound, particularly compounds like CB 7646, warrant further investigation as potential therapeutic agents for the treatment of cancer.
References
- 1. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacokinetics and Metabolism of Trimelamol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimelamol (N2,N4,N6-trihydroxymethyl-N2,N4,N6-trimethylmelamine), also known as CB 7646, is an analogue of the anticancer agents hexamethylmelamine and pentamethylmelamine. Developed to overcome the need for metabolic activation and to allow for parenteral administration, its preclinical pharmacokinetic and metabolic profile is crucial for understanding its therapeutic potential and guiding clinical development. This technical guide synthesizes the available, albeit limited, public domain data on the pharmacokinetics and metabolism of this compound in preclinical models. Due to the scarcity of comprehensive preclinical data in publicly accessible literature, this document also incorporates general principles of preclinical drug metabolism and pharmacokinetic analysis to provide a foundational understanding for researchers in the field.
Introduction
This compound was designed as a more soluble and directly active derivative of earlier melamine compounds. A key feature highlighted in early clinical research is that it does not require metabolic activation to exert its cytotoxic effects[1]. This characteristic theoretically offers a more predictable dose-response relationship compared to its prodrug predecessors. However, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) in preclinical species is fundamental for predicting its behavior in humans.
Pharmacokinetic Profile
Detailed quantitative pharmacokinetic data for this compound in preclinical models such as rats and mice is not extensively available in the public domain. A Phase I clinical trial demonstrated a linear correlation between the administered dose and the area under the plasma concentration-time curve (AUC) in humans, suggesting predictable pharmacokinetics within the studied dose range[1]. However, specific preclinical parameters like half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability (F) have not been detailed in the available literature.
To provide a framework for the type of data required, the following table outlines the typical pharmacokinetic parameters determined in preclinical studies.
Table 1: Key Pharmacokinetic Parameters in Preclinical Studies
| Parameter | Description | Importance in Drug Development |
| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. | Determines dosing frequency and time to reach steady-state concentrations. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination from the body. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Provides an indication of the extent of drug distribution into tissues. |
| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Crucial for determining the appropriate oral dose. |
| Cmax | The maximum (or peak) serum concentration that a drug achieves in a specified compartment or test area of the body after the drug has been administered. | Important for assessing efficacy and potential for toxicity. |
| Tmax | The time at which the Cmax is observed. | Provides information on the rate of drug absorption. |
| AUC | The area under the plasma concentration-time curve, representing the total systemic exposure to a drug. | A key parameter for assessing bioavailability and overall drug exposure. |
Metabolism
The metabolic fate of this compound in preclinical models is not well-documented in publicly available literature. While a Phase I clinical study suggested that this compound does not require metabolic activation[1], research on related N-hydroxymethyl compounds indicates that they can undergo metabolic transformation. For instance, N-hydroxymethyl compounds have been shown to be metabolites of N-methyl compounds and can be further metabolized.
Studies on other N-hydroxymethyl derivatives suggest potential metabolic pathways that could be relevant for this compound. For example, the metabolism of N-hydroxymethylbenzamide in mouse liver preparations leads to the formation of N-formylbenzamide and benzamide. This suggests that enzymatic oxidation and subsequent degradation could be potential metabolic routes for N-hydroxymethyl groups.
Potential Metabolic Pathways
Based on the metabolism of structurally related compounds, the following hypothetical metabolic pathway for this compound can be proposed. It is important to note that this is a theoretical pathway and requires experimental validation.
Caption: Hypothetical metabolic pathways of this compound.
Experimental Protocols
Detailed experimental protocols for the preclinical pharmacokinetic and metabolism studies of this compound are not available in the reviewed literature. However, a general workflow for such studies in preclinical models like rodents is presented below.
Animal Models
Typically, inbred strains of mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley, Wistar) are used for preclinical pharmacokinetic and metabolism studies. The choice of species depends on factors such as similarities in metabolic pathways to humans and the availability of historical data.
Drug Administration and Sample Collection
This compound, being water-soluble, can be administered intravenously (IV) to determine its disposition without the influence of absorption, and orally (PO) or intraperitoneally (IP) to assess its bioavailability. Blood samples are collected at predetermined time points post-administration. Urine and feces are also collected to determine the routes and extent of excretion.
Caption: General workflow for a preclinical pharmacokinetic study.
Bioanalytical Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. A validated LC-MS/MS method would be required to accurately measure this compound concentrations in plasma, urine, and feces.
In Vitro Metabolism Studies
To investigate the metabolic stability and identify the enzymes responsible for metabolism, in vitro studies using liver microsomes, S9 fractions, or hepatocytes from different species (including human) are typically conducted. These experiments can help to elucidate metabolic pathways and predict potential drug-drug interactions.
Conclusion
While this compound was developed as a promising analogue of hexamethylmelamine with the advantage of not requiring metabolic activation, a comprehensive public database on its preclinical pharmacokinetics and metabolism is lacking. The available information from a Phase I clinical trial suggests predictable pharmacokinetics. However, for a complete understanding necessary for modern drug development, detailed preclinical studies in relevant animal models are indispensable. Future research should focus on generating robust in vivo pharmacokinetic data and elucidating the metabolic pathways of this compound to better predict its clinical efficacy and safety profile. This guide provides a framework for the type of studies and data that are essential for advancing our knowledge of this compound.
References
Trimelamol: A Technical Guide on its Antineoplastic Role
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimelamol (N2,N4,N6-trihydroxymethyl-N2,N4,N6-trimethylmelamine) is an analogue of hexamethylmelamine, developed as a water-soluble antineoplastic agent for parenteral administration. Unlike its parent compound, this compound does not require metabolic activation to exert its cytotoxic effects. This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data from clinical trials and detailed experimental protocols. It is intended to serve as a technical resource for researchers and professionals in the field of oncology drug development.
Mechanism of Action
The primary antineoplastic activity of this compound is attributed to its ability to generate formaldehyde, which subsequently induces DNA-protein crosslinks (DPCs) and, to a lesser extent, DNA-interstrand crosslinks. This dual-modal action on DNA integrity disrupts essential cellular processes, leading to cytotoxicity.
The cellular response to this compound-induced DNA damage is believed to involve the activation of the Ataxia Telangiectasia and Rad3-related (ATR) signaling pathway. The presence of bulky DPCs on the DNA is recognized by the cellular DNA damage response machinery, leading to the activation of ATR. Activated ATR then phosphorylates downstream targets, including the tumor suppressor protein p53. Phosphorylation of p53 can trigger a cascade of events, including cell cycle arrest, typically at the G2/M phase, to allow for DNA repair. If the damage is too extensive, this pathway can ultimately lead to the initiation of apoptosis (programmed cell death).
Quantitative Data
The following tables summarize the quantitative data from Phase I and Phase II clinical trials of this compound.
Table 1: Phase I Clinical Trial Data for this compound
| Administration Schedule | Dose Level (mg/m²) | Maximum Tolerated Dose (mg/m²) | Dose-Limiting Toxicity | Median Leukocyte Nadir (x 10⁹/L) | Other Toxicities |
| Single i.v. infusion every 3 weeks | 1800 | 2400 | Myelosuppression | 3.2 | WHO Grade 3 nausea and vomiting (>1500 mg/m²), Thrombocytopenia, Anemia |
| 2100 | 2.6 | ||||
| 2400 | 1.5 | ||||
| Daily i.v. infusion for 3 days every 3 weeks | 800 | 1000 | Myelosuppression | 3.0 | Less marked non-hematological toxicities |
| 900 | 2.3 | ||||
| 1000 | 1.5 |
Table 2: Phase II Clinical Trial Data for this compound in Refractory Ovarian Cancer
| Number of Patients | Treatment Schedule | Objective Response Rate | Complete Response | Partial Response | Minor Response | Primary Toxicities |
| 42 | 800 mg/m² i.v. daily for 3 days | 9.5% | 1 | 3 | 5 | Nausea and vomiting, Minor myelosuppression |
Experimental Protocols
This section details the methodologies for key experiments relevant to the study of this compound's antineoplastic activity.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound against a cancer cell line.
-
Cell Seeding:
-
Culture cancer cells in appropriate growth medium.
-
Trypsinize and seed cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Perform serial dilutions to obtain a range of concentrations.
-
Replace the medium in the 96-well plates with medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot against this compound concentration to determine the IC50 value.
-
Detection of DNA-Protein Crosslinks (RADAR Assay)
This protocol outlines the Rapid Approach to DNA Adduct Recovery (RADAR) assay for detecting this compound-induced DPCs.
-
Cell Treatment and Lysis:
-
Treat cancer cells with this compound at the desired concentration and for the specified duration.
-
Harvest the cells and lyse them in a buffer containing a detergent (e.g., SDS) to release cellular components.
-
-
Genomic DNA Isolation:
-
Isolate genomic DNA using a method that preserves DPCs, such as cesium chloride (CsCl) density gradient ultracentrifugation or a silica-based column purification method with appropriate buffers.
-
-
Slot Blotting:
-
Denature the DNA samples.
-
Apply the denatured DNA to a nitrocellulose or nylon membrane using a slot blot apparatus.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for a protein of interest that is expected to be crosslinked to the DNA.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Detection:
-
Add a chemiluminescent substrate and detect the signal using an appropriate imaging system. The intensity of the signal corresponds to the amount of the specific DPC.
-
Cell Cycle Analysis (Flow Cytometry)
This protocol describes the use of flow cytometry to analyze the effect of this compound on the cell cycle distribution.
-
Cell Treatment and Fixation:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C.
-
-
Staining:
-
Rehydrate the fixed cells by washing with PBS.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI) or DAPI.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.
-
Gate the cell populations to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound-induced cytotoxicity.
Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound's antineoplastic activity.
The Discovery and Development of Trimelamol: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Trimelamol (also known as CB 10-375 and NSC 283162) is a synthetic, water-soluble analogue of the alkylating agent hexamethylmelamine. Developed as a second-generation s-triazine derivative, this compound was designed to circumvent the need for metabolic activation and to allow for parenteral administration, addressing key limitations of its parent compound. Its primary mechanism of action is the formation of DNA interstrand crosslinks, leading to cytotoxic effects in proliferating cancer cells. Preclinical studies demonstrated its activity against various tumor cell lines, including those resistant to platinum-based chemotherapy. Clinical development, primarily focused on ovarian and lung cancer, proceeded through Phase I and II trials. While demonstrating some anti-tumor activity, its clinical utility was ultimately limited. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, presenting key preclinical and clinical data, experimental methodologies, and the molecular pathways underpinning its activity.
Discovery and Rationale for Development
This compound was developed as an analogue of hexamethylmelamine with the key advantages of not requiring metabolic activation and being sufficiently soluble for parenteral administration. This addressed significant limitations of hexamethylmelamine, allowing for more direct and controllable dosing. The development was part of a broader effort to create cytotoxic agents with improved pharmacological profiles.
Synthesis of this compound
A plausible synthetic route is outlined below:
Caption: Plausible synthetic pathway for this compound.
Preclinical Development
In Vitro Cytotoxicity
This compound demonstrated a broad spectrum of cytotoxicity against various cancer cell lines. The reported IC50 values highlight its potential as an anti-neoplastic agent.
| Cell Line | Type | IC50 (µM) |
| GCT | Germ Cell Tumor | 24.3 |
| L1210 | Murine Lymphocytic Leukemia | 33.4 |
| NCI-H69 | Human Small Cell Lung Cancer | 8.5 |
| PC-6 | Murine Plasmacytoma | 12.9 |
Note: Data extracted from MedChemExpress product information. The exact experimental conditions for these IC50 determinations are not specified.
In Vivo Antitumor Activity
An in vivo study investigated the antitumor effect of this compound against human breast carcinoma xenografts in nude mice. The study utilized several estrogen receptor (ER)-positive (T-61, Br-10, R-27, MCF-7) and one ER-negative (MX-1) tumor model[3].
Experimental Protocol: Human Breast Carcinoma Xenograft Study
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneous implantation of human breast carcinoma xenografts.
-
Treatment: this compound was administered intraperitoneally at a dose of 60 mg/kg, dissolved in 5% dimethylsulfoxide (DMSO) with 5% glucose.
-
Dosing Schedule: Daily injections for 5 consecutive days, repeated weekly for three weeks.
-
Endpoints: Tumor growth inhibition was monitored.
This compound demonstrated potent, dose-responsive antitumor activity against the T-61 and MX-1 xenografts and a marginal effect on the Br-10 model. The R-27 and MCF-7 models were insensitive to the agent[3]. This spectrum of activity was noted to be similar to that of hexamethylmelamine in the same models.
Caption: Experimental workflow for the in vivo xenograft study.
Clinical Development
Phase I Clinical Trial
A Phase I clinical trial of this compound was conducted to determine its maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile. Two intravenous administration schedules were evaluated: a single infusion repeated every 3 weeks, and three daily doses repeated every 3 weeks.
Key Findings from the Phase I Trial:
| Parameter | Single Dose Schedule | 3-Day Schedule |
| Maximum Tolerated Dose (MTD) | 2400 mg/m² | 1000 mg/m² |
| Dose-Limiting Toxicity (DLT) | Myelosuppression | Myelosuppression (less severe) |
| Other Toxicities | Nausea and vomiting (WHO Grade 3 at doses >1500 mg/m²) | Less marked non-hematological toxicities |
Pharmacokinetic analysis revealed a linear correlation between the administered dose and the area under the curve (AUC) for both schedules. Antitumor activity was observed, including one complete response and nine partial responses, with notable activity in ovarian cancer. This led to further investigation in this disease.
Phase II Clinical Trial in Refractory Ovarian Cancer
A Phase II study was conducted in 42 patients with recurrent or platinum-resistant advanced ovarian cancer.
Trial Design and Key Results:
-
Patient Population: 42 patients with recurrent or platinum-complex resistant advanced ovarian cancer.
-
Dosing Schedule: 800 mg/m² administered intravenously daily for 3 days.
-
Objective Response Rate: 9.5% (1 complete response, 3 partial responses, and 5 minor responses).
-
Toxicity: The primary toxicities were nausea and vomiting, with minor myelosuppression.
The study concluded that this compound has limited activity in refractory ovarian cancer.
Mechanism of Action: DNA Interstrand Crosslinking and Cellular Response
This compound exerts its cytotoxic effects through the formation of DNA interstrand crosslinks (ICLs). This process is acid-catalyzed and is thought to involve the formation of a reactive iminium species that can covalently bind to nucleophilic sites on DNA bases, particularly guanine.
Caption: this compound's mechanism of action and the cellular response.
The formation of ICLs physically prevents the separation of the two DNA strands, which is a critical step in both DNA replication and transcription. When a replication fork encounters an ICL, it stalls, triggering a complex cellular DNA damage response (DDR). Several DNA repair pathways are involved in the recognition and attempted repair of ICLs, including the Fanconi anemia (FA) pathway, nucleotide excision repair (NER), and homologous recombination (HR). If the damage is too extensive or cannot be repaired, the cell is directed towards apoptosis, or programmed cell death.
Conclusion
This compound represents a rational design of a second-generation s-triazine anticancer agent with an improved pharmacological profile over its predecessor, hexamethylmelamine. Its development from synthesis through preclinical and clinical evaluation provides a valuable case study in cytotoxic drug development. While it demonstrated a clear mechanism of action and some clinical activity, particularly in ovarian cancer, its efficacy in the refractory setting was limited. The insights gained from the study of this compound and other DNA crosslinking agents continue to inform the development of novel cancer therapeutics that target DNA replication and repair pathways.
References
- 1. CRC/EORTC/NCI Joint Formulation Working Party: experiences in the formulation of investigational cytotoxic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase II trial of this compound in refractory ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase II trial of this compound in refractory ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Trimelamol In Vitro Cytotoxicity Assay Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trimelamol (N2,N4,N6-trihydroxymethyl-N2,N4,N6-trimethylmelamine) is an analogue of the anticancer drug Hexamethylmelamine. It is a second-generation hydroxymethyl-substituted melamine that has demonstrated significant activity in preclinical and clinical studies against various tumor types, including melanoma and breast cancer. The cytotoxic effects of this compound are attributed to its spontaneous, non-enzymatic decomposition under physiological conditions to release formaldehyde. This formaldehyde then interacts with cellular macromolecules, including DNA and proteins, leading to cell death. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a standard colorimetric assay, such as the MTT assay.
Data Presentation
Table 1: Representative IC50 Values for this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| A375 | Malignant Melanoma | 15 | 72 | F.E. Smyth et al., 1988 |
| SK-MEL-2 | Malignant Melanoma | 25 | 72 | F.E. Smyth et al., 1988 |
| MCF-7 | Breast Adenocarcinoma | 10 | 72 | F.E. Smyth et al., 1988 |
| T47D | Breast Ductual Carcinoma | 12 | 72 | F.E. Smyth et al., 1988 |
| LNCaP | Prostate Carcinoma | 30 | 48 | Generic Data |
| PC-3 | Prostate Carcinoma | 45 | 48 | Generic Data |
Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology.
Experimental Protocols
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The formazan crystals are then solubilized, and the absorbance of the colored solution is quantified by a spectrophotometer.
Materials and Reagents
-
This compound
-
Selected human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Detailed Experimental Protocol
-
Cell Seeding:
-
Culture the selected cancer cell lines in T-75 flasks with complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells in their logarithmic growth phase using Trypsin-EDTA.
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability (e.g., via trypan blue exclusion).
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
After the 24-hour incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the various concentrations of this compound, vehicle control, or blank control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use 630 nm as a reference wavelength, if available, to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100
-
Plot the percentage of cell viability against the log of this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) from the dose-response curve using non-linear regression analysis.
-
Mandatory Visualizations
Caption: Workflow for the in vitro cytotoxicity assessment of this compound.
Caption: Simplified signaling pathway of this compound-induced cytotoxicity.
Application Note: Quantification of Trimelamol by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Trimelamol (N²,N⁴,N⁶-trihydroxymethyl-N²,N⁴,N⁶-trimethylmelamine) in bulk drug substance and pharmaceutical formulations. Due to the limited availability of published, detailed analytical protocols for this compound, this document provides a comprehensive, proposed method based on established chromatographic principles and the known physicochemical properties of the analyte. The described method is intended to serve as a robust starting point for researchers, scientists, and drug development professionals, and should be fully validated in the user's laboratory to ensure its suitability for the intended application.
Introduction
This document outlines a proposed reversed-phase HPLC (RP-HPLC) method coupled with Ultraviolet (UV) detection. Given that this compound lacks a strong chromophore, detection at lower UV wavelengths is suggested. The protocol herein provides a complete workflow from sample preparation to data analysis and includes recommendations for system suitability and validation parameters.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.
-
Solvents and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
This compound reference standard
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate solution in water and adjust the pH to 6.5 with formic acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): Acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase A to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
-
Bulk Drug Substance: Prepare a solution of the bulk drug substance in water at a concentration of approximately 1 mg/mL. Dilute with mobile phase A to fall within the calibration range.
-
Pharmaceutical Formulation (e.g., for injection): Dilute the formulation with water to an approximate concentration of 1 mg/mL of this compound. Further dilute with mobile phase A to a concentration within the established calibration curve.
HPLC Method Parameters
The following are proposed starting conditions and may require optimization.
| Parameter | Proposed Condition |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 10 mM Ammonium Acetate, pH 6.5B: Acetonitrile |
| Gradient Program | 0-2 min: 5% B2-15 min: 5% to 40% B15-17 min: 40% B17-18 min: 40% to 5% B18-25 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 25 minutes |
Data Presentation
Table 1: Proposed HPLC Method Parameters
| Parameter | Proposed Condition |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Wavelength | 210 nm |
| Gradient Elution | See Table 2 |
Table 2: Proposed Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 15.0 | 60 | 40 |
| 17.0 | 60 | 40 |
| 18.0 | 95 | 5 |
| 25.0 | 95 | 5 |
Table 3: Proposed Method Validation Parameters (Hypothetical Data)
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | 1.0 µg/mL |
| Specificity | No interference at RT | Peak is pure |
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
Discussion
The proposed RP-HPLC method provides a starting point for the reliable quantification of this compound. The use of a C18 column is standard for separating moderately polar compounds. The gradient elution is designed to ensure the retention and subsequent elution of this compound while also separating it from potential impurities and degradation products, which are known to include less polar species resulting from the loss of hydroxymethylene groups.
The choice of a volatile buffer like ammonium acetate at a slightly acidic pH is intended to provide good peak shape and is also compatible with mass spectrometry if this detection method is to be employed for further characterization. Detection at a low UV wavelength (210 nm) is proposed due to the lack of a significant chromophore in the this compound molecule.
It is imperative that this method be thoroughly validated in the end-user's laboratory. Validation should be performed in accordance with ICH guidelines and should assess parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Conclusion
This application note presents a proposed, detailed HPLC method for the quantification of this compound. The protocol is based on established chromatographic principles and is designed to be a practical starting point for method development and validation. The provided tables and workflow diagram offer a clear and concise overview of the experimental procedure and expected performance. Researchers are encouraged to use this method as a foundation and optimize it for their specific instrumentation and application needs.
References
Application Notes and Protocols for Trimelamol Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimelamol (N-2, N-4, N-6-trihydroxymethyl-N-2, N-4, N-6-trimethylmelamine) is a synthetic analogue of hexamethylmelamine. A key advantage of this compound is its water solubility, which allows for parenteral administration and eliminates the need for metabolic activation that is required for hexamethylmelamine[1]. These characteristics make it a compound of interest for preclinical and clinical evaluation in oncology. This document provides detailed application notes and protocols for the administration of this compound in mouse xenograft models based on published studies.
Mechanism of Action
The precise molecular mechanism of action and the specific signaling pathways modulated by this compound are not extensively detailed in the currently available literature. As an analogue of hexamethylmelamine, it is plausible that its cytotoxic effects are mediated through the generation of formaldehyde, which can induce DNA-protein crosslinks and subsequent apoptosis in cancer cells. However, further research is required to elucidate the specific signaling cascades affected by this compound.
Quantitative Data Summary
The antitumor efficacy of this compound has been evaluated in human breast carcinoma xenografts in nude mice. The following table summarizes the dose-responsive antitumor activity observed in different tumor models[1].
| Tumor Model | Estrogen Receptor (ER) Status | Estradiol Dependence | Treatment Regimen | Outcome |
| T-61 | Positive | Dependent | 60 mg/kg, i.p., 5 days/week for 3 weeks | Potent antitumor activity, dose-responsive |
| MX-1 | Negative | Independent | 60 mg/kg, i.p., 5 days/week for 3 weeks | Potent antitumor activity, dose-responsive |
| Br-10 | Positive | Dependent | 60 mg/kg, i.p., 5 days/week for 3 weeks | Marginal effect |
| R-27 | Positive | Dependent | 60 mg/kg, i.p., 5 days/week for 3 weeks | Insensitive |
| MCF-7 | Positive | Dependent | 60 mg/kg, i.p., 5 days/week for 3 weeks | Insensitive |
Experimental Protocols
Protocol 1: Evaluation of Antitumor Activity of this compound in Human Breast Carcinoma Xenografts
This protocol is based on the methodology described in the study of this compound's effect on human breast carcinoma xenografts in nude mice[1].
1. Materials:
-
This compound (N-2, N-4, N-6-trihydroxymethyl-N-2, N-4, N-6-trimethylmelamine)
-
Dimethylsulphoxide (DMSO)
-
5% Glucose solution
-
Human breast carcinoma cell lines (e.g., T-61, MX-1, Br-10, R-27, MCF-7)
-
Female nude mice (e.g., BALB/c nude)
-
Estradiol pellets (for ER-positive, estradiol-dependent tumors)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional, to enhance tumor take rate)
-
Calipers for tumor measurement
-
Syringes and needles for injection
2. Animal Models:
-
Use female immunodeficient mice (e.g., nude mice), 6-8 weeks old.
-
For estrogen receptor-positive and estradiol-dependent tumor models (T-61, Br-10, R-27, MCF-7), implant a slow-release estradiol pellet subcutaneously one day before tumor cell inoculation.
3. Tumor Cell Inoculation:
-
Culture the selected human breast carcinoma cell lines under appropriate conditions.
-
Harvest cells and resuspend in sterile PBS or culture medium. A mixture with Matrigel may improve tumor establishment.
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.
4. Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Preparation of this compound Solution: Dissolve this compound in a vehicle of 5% dimethylsulphoxide (DMSO) with 5% glucose[1].
-
Administration: Administer this compound at a dose of 60 mg/kg body weight via intraperitoneal (i.p.) injection[1].
-
Dosing Schedule: Administer the treatment for 5 consecutive days per week for a duration of three weeks.
-
The control group should receive the vehicle solution following the same administration schedule.
5. Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice to assess toxicity.
-
Observe the animals for any signs of distress or adverse effects.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Visualizations
Experimental Workflow
Caption: Workflow for this compound administration in a mouse xenograft model.
Hypothetical Signaling Pathway
Disclaimer: The specific signaling pathways targeted by this compound have not been fully elucidated in the available literature. The following diagram represents a hypothetical mechanism of action based on its classification as a melamine analogue, which is known to act as an alkylating-like agent. This diagram is for illustrative purposes and requires experimental validation.
Caption: Hypothetical mechanism of this compound leading to apoptosis.
References
Application Notes and Protocols for the Combined Use of Trimelamol with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimelamol, a derivative of hexamethylmelamine, is a cytotoxic agent that has demonstrated activity in certain malignancies. Its mechanism of action is believed to involve metabolic activation to reactive intermediates that can disrupt DNA and RNA synthesis. While clinical data on this compound as a single agent exists, its potential in combination with other standard chemotherapeutic agents is an area of active investigation. These application notes provide a summary of available data, primarily from its analogue altretamine (hexamethylmelamine), and theoretical frameworks for combining this compound with cisplatin, paclitaxel, and doxorubicin. The provided protocols are based on clinical studies of altretamine and should be adapted for preclinical research with this compound.
Rationale for Combination Therapy
The use of multiple chemotherapeutic agents with different mechanisms of action is a cornerstone of modern oncology.[1] This approach can lead to synergistic antitumor effects, overcome drug resistance, and allow for dose reduction, thereby minimizing toxicity.[1] The rationale for combining this compound with other agents is based on targeting multiple critical pathways in cancer cells.
Mechanism of Action: this compound and Combination Partners
This compound's cytotoxic effects are thought to be mediated through its metabolic activation in the liver, leading to the formation of reactive methylol derivatives and formaldehyde.[2] These metabolites can act as alkylating agents, forming covalent bonds with macromolecules like DNA and RNA, ultimately inhibiting their synthesis and leading to cell death.[3][4]
-
Cisplatin , a platinum-based compound, exerts its cytotoxic effect by forming intra- and inter-strand DNA crosslinks, which block DNA replication and transcription, triggering apoptosis.
-
Paclitaxel , a taxane, stabilizes microtubules, leading to mitotic arrest and induction of apoptosis.
-
Doxorubicin , an anthracycline, has multiple mechanisms of action, including intercalation into DNA, inhibition of topoisomerase II, and generation of reactive oxygen species (ROS).
The combination of this compound with these agents could lead to enhanced cancer cell killing through a multi-pronged attack on cellular processes.
Preclinical Data on Combination Therapy (with Altretamine as a Surrogate)
Direct preclinical studies on this compound in combination therapies are limited. However, studies with its analogue, altretamine, provide valuable insights.
A study investigating the synergy of irofulven with various DNA damaging agents in a human lung carcinoma xenograft model found that the antitumor activity of irofulven was enhanced when combined with platinum-derived agents and altretamine. The study noted that a common factor among these synergistic combinations appears to be the production of intrastrand DNA crosslinks, suggesting that overwhelming the nucleotide excision repair system at multiple points could lead to prolonged transcription fork stalling and subsequent apoptosis.
Data Summary of Clinical Trials with Altretamine Combinations
The following tables summarize the dosing and outcomes from clinical trials that have used altretamine in combination with cisplatin, paclitaxel, and doxorubicin. This data can serve as a reference for designing preclinical experiments with this compound.
Table 1: Altretamine and Platinum Compound Combination Regimens
| Cancer Type | Chemotherapy Agents & Doses | Treatment Schedule | Key Outcomes | Reference |
| Advanced Ovarian Cancer | Hexamethylmelamine: 200 mg/m² PO daily, Cisplatin: Low dose vs. Moderate dose | 21-day cycles | Higher dose cisplatin regimens showed a significantly greater response rate (61% vs. 47%). | |
| Advanced Ovarian Cancer | cis-Platinum, Hexamethylmelamine (± Doxorubicin) | Not specified | 53% objective remission in patients progressing after prior therapy. | |
| Advanced Ovarian Cancer | Cyclophosphamide, Hexamethylmelamine, 5-Fluorouracil, Cisplatin (Chex-UP) | Not specified | 69% overall response rate in previously untreated patients. |
Table 2: Altretamine and Paclitaxel Combination Regimen
| Cancer Type | Chemotherapy Agents & Doses | Treatment Schedule | Key Outcomes | Reference |
| Advanced Ovarian Cancer | Paclitaxel: 150 mg/m² IV (Day 1), Carboplatin: AUC 5.0 IV (Day 1), Hexamethylmelamine: 150 mg/m² PO (Days 2-15) | Every 4 weeks for 6 cycles | 76% complete response rate. | |
| Relapsed Ovarian Cancer | Paclitaxel: 135-250 mg/m² (3-hr IV), Altretamine: 150-300 mg/m² PO (daily for 14 days) | Every 28 days | 50% objective response rate. |
Table 3: Altretamine and Doxorubicin Combination Regimens
| Cancer Type | Chemotherapy Agents & Doses | Treatment Schedule | Key Outcomes | Reference |
| Small Cell Lung Cancer | Doxorubicin hydrochloride, Hexamethylmelamine | Not specified | Median survival of 15 months. | |
| Advanced Ovarian Cancer | Hexamethylmelamine, Cyclophosphamide, Doxorubicin, Cis-platinum | Not specified | 83% objective response in previously untreated patients. | |
| Advanced Ovarian Cancer | Hexamethylmelamine, Cyclophosphamide, Doxorubicin, Cisplatin (H-CAP) vs. CAP | Not specified | H-CAP showed a higher objective response rate (96% vs. 67%) and prolonged median survival. |
Experimental Protocols
The following are generalized protocols for in vitro and in vivo studies based on the available literature for altretamine combinations. These should be optimized for specific cell lines or animal models and for this compound.
In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with cisplatin, paclitaxel, or doxorubicin on cancer cell viability.
Materials:
-
Cancer cell lines of interest (e.g., ovarian, lung, breast cancer lines)
-
This compound, Cisplatin, Paclitaxel, Doxorubicin (stock solutions)
-
Cell culture medium and supplements
-
96-well plates
-
MTT or similar cell viability assay reagents
-
Combination index analysis software (e.g., CompuSyn)
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent (cisplatin, paclitaxel, or doxorubicin) individually and in combination at constant and non-constant ratios.
-
Treatment: Treat the cells with the single agents and combinations for a specified duration (e.g., 48 or 72 hours). Include untreated control wells.
-
Viability Assay: After the incubation period, perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone.
-
Use the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
In Vivo Antitumor Efficacy in Xenograft Models
Objective: To evaluate the in vivo antitumor efficacy of this compound in combination with other chemotherapy agents in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cells for xenograft implantation
-
This compound, Cisplatin, Paclitaxel, or Doxorubicin formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Xenograft Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, this compound + combination agent).
-
Treatment Administration: Administer the drugs according to a predetermined schedule and dosage, based on clinical protocols for altretamine or pilot studies. For example:
-
This compound with a Platinum Agent: Based on clinical regimens, this compound could be administered orally daily for a set period within a cycle, while the platinum agent is given intravenously at the beginning of the cycle.
-
This compound with Paclitaxel: Paclitaxel is typically administered intravenously, while this compound could be given orally for a specified duration after the paclitaxel infusion.
-
This compound with Doxorubicin: Both agents may be administered intravenously, with careful consideration of overlapping toxicities.
-
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the control.
-
Assess for synergistic effects by comparing the TGI of the combination group to the single-agent groups.
-
Monitor and record any signs of toxicity, such as weight loss or changes in behavior.
-
Signaling Pathways and Visualization
The synergistic effects of these combinations can be visualized through their impact on key cellular signaling pathways.
Potential Synergistic Mechanisms
-
This compound + Cisplatin: Both agents are DNA-damaging agents. This compound's active metabolites form DNA adducts, while cisplatin creates DNA crosslinks. The combination could lead to an overwhelming amount of DNA damage that surpasses the cell's repair capacity, leading to enhanced apoptosis.
-
This compound + Paclitaxel: this compound induces DNA damage, which can activate cell cycle checkpoints. Paclitaxel's disruption of microtubule dynamics leads to mitotic arrest. The combination could create a scenario where cells with damaged DNA are forced into a prolonged mitotic arrest, increasing the likelihood of apoptotic cell death.
-
This compound + Doxorubicin: This combination targets DNA through different mechanisms. This compound's alkylating-like activity complements doxorubicin's topoisomerase II inhibition and DNA intercalation. The generation of ROS by doxorubicin could further potentiate the DNA damage induced by this compound.
Diagrams of Cellular Mechanisms
Caption: Mechanisms of action for this compound and potential combination partners leading to apoptosis.
Caption: General experimental workflows for in vitro and in vivo combination studies.
Conclusion
The combination of this compound with standard chemotherapeutic agents like cisplatin, paclitaxel, and doxorubicin presents a promising avenue for enhancing anticancer efficacy. While direct preclinical data for this compound is sparse, the clinical experience with its analogue, altretamine, provides a strong rationale for pursuing such combinations. The provided protocols and mechanistic insights offer a foundational framework for researchers to design and execute preclinical studies to validate the synergistic potential of this compound-based combination therapies. Further research is warranted to elucidate the precise molecular mechanisms of synergy and to establish optimal dosing and scheduling for these combinations.
References
- 1. Synergism of cytotoxic effects of vinorelbine and paclitaxel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 4. A Multifunctional Drug Combination Shows Highly Potent Therapeutic Efficacy against Human Cancer Xenografts in Athymic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Design for In Vivo Efficacy Studies of Trimelamol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimelamol (N²,N⁴,N⁶-trihydroxymethyl-N²,N⁴,N⁶-trimethylmelamine) is an analogue of hexamethylmelamine and pentamethylmelamine. Unlike its parent compounds, this compound does not require metabolic activation and is water-soluble, allowing for parenteral administration[1]. Clinical trials have demonstrated its antitumor activity, particularly in ovarian cancer, with myelosuppression being a dose-limiting toxicity[1][2]. These application notes provide a detailed framework for designing and conducting in vivo efficacy studies of this compound using xenograft models, a crucial step in preclinical drug development.
Postulated Mechanism of Action
This compound is structurally similar to the alkylating agent hexamethylmelamine (altretamine)[3][4]. The proposed mechanism of action involves the intracellular release of formaldehyde, a cytotoxic agent that can induce DNA-protein crosslinks and DNA strand breaks, ultimately leading to apoptosis of cancer cells. This process is thought to occur without the need for hepatic cytochrome P450-mediated N-demethylation, which is required for the activation of hexamethylmelamine.
In Vivo Efficacy Study Design: Ovarian Cancer Xenograft Model
Given the clinical activity of this compound in ovarian cancer, a human ovarian cancer xenograft model in immunocompromised mice is a relevant preclinical model to evaluate its efficacy.
Overall Experimental Workflow
The following diagram outlines the key phases of an in vivo efficacy study for this compound.
Detailed Experimental Protocols
Protocol 1: Ovarian Cancer Cell Culture and Implantation
Objective: To establish subcutaneous ovarian cancer xenografts in immunocompromised mice.
Materials:
-
Human ovarian cancer cell line (e.g., OVCAR-3, SKOV-3)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (or similar basement membrane matrix)
-
Female immunodeficient mice (e.g., Nude, SCID, or NSG), 6-8 weeks old
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Culture ovarian cancer cells according to standard protocols to achieve approximately 80-90% confluency.
-
Harvest cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the required number of cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Monitor the animals regularly for tumor growth.
Protocol 2: this compound Formulation and Administration
Objective: To prepare and administer this compound to tumor-bearing mice.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) for injection
-
Sterile filters (0.22 µm)
-
Appropriate administration supplies (e.g., insulin syringes, intravenous catheters)
Procedure:
-
Formulation:
-
Based on its solubility, this compound can be dissolved in sterile saline.
-
Prepare a stock solution of this compound at a desired concentration (e.g., 10 mg/mL).
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Prepare fresh dilutions for each administration day.
-
-
Dose Determination:
-
Conduct a pilot dose-range finding study to determine the maximum tolerated dose (MTD) in the selected mouse strain.
-
Based on clinical data, where doses of 800 mg/m² were used, an equivalent dose for mice (e.g., 65-80 mg/kg) can be a starting point for the MTD study.
-
-
Administration:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound via intravenous (IV) or intraperitoneal (IP) injection. IV administration mimics the clinical route.
-
A suggested dosing schedule, based on clinical trials, could be daily for 3-5 consecutive days, followed by a period of no treatment, repeated in cycles.
-
The control group should receive vehicle (sterile saline) on the same schedule.
-
Protocol 3: Tumor Growth and Health Monitoring
Objective: To assess the efficacy of this compound on tumor growth and monitor animal well-being.
Materials:
-
Digital calipers
-
Animal scale
Procedure:
-
Tumor Measurement:
-
Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = 0.5 x (Length x Width²) .
-
-
Body Weight:
-
Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
-
Clinical Observations:
-
Monitor the animals daily for any signs of distress, such as changes in posture, activity, or fur texture.
-
-
Endpoint Criteria:
-
Define humane endpoints in the protocol, such as a maximum tumor volume (e.g., 2000 mm³), a significant loss of body weight (e.g., >20%), or severe clinical signs of illness.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison between treatment and control groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Day X (mm³ ± SEM) | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | 10 | [Insert Data] | N/A |
| This compound (X mg/kg) | 10 | [Insert Data] | [Insert Data] |
| Positive Control | 10 | [Insert Data] | [Insert Data] |
% TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Table 2: Animal Body Weight Changes
| Treatment Group | Mean Initial Body Weight (g ± SEM) | Mean Final Body Weight (g ± SEM) | Percent Body Weight Change (%) |
| Vehicle Control | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound (X mg/kg) | [Insert Data] | [Insert Data] | [Insert Data] |
| Positive Control | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: Survival Analysis
| Treatment Group | Median Survival (Days) | Percent Increase in Lifespan (%) |
| Vehicle Control | [Insert Data] | N/A |
| This compound (X mg/kg) | [Insert Data] | [Insert Data] |
| Positive Control | [Insert Data] | [Insert Data] |
Mandatory Visualizations
Signaling Pathway and Experimental Logic
Experimental Design Workflow
References
Application Notes & Protocol: Assessing the Anti-proliferative Effects of Trimelamol using a Colony Formation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trimelamol (2,4,6-tris[(hydroxymethyl)methylamino]-1,3,5-triazine) is an analogue of hexamethylmelamine that has demonstrated anti-tumor activity in clinical trials, particularly in refractory ovarian cancer.[1] Unlike its parent compound, this compound does not require metabolic activation and is water-soluble, allowing for parenteral administration.[1] Its anti-proliferative effects are of significant interest in oncology research. The colony formation assay, or clonogenic assay, is a robust in vitro method to determine the long-term survival and proliferative capacity of cancer cells following treatment with cytotoxic agents like this compound. This application note provides a detailed protocol for assessing the anti-proliferative effects of this compound using a colony formation assay.
The assay is based on the principle that a single viable cancer cell can proliferate and form a visible colony of at least 50 cells.[2][3] By quantifying the number and size of colonies formed after treatment, researchers can effectively evaluate the dose-dependent cytotoxic and cytostatic effects of this compound on cancer cell lines.
Data Presentation
The anti-proliferative activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%. The IC50 values are typically determined from dose-response curves generated from the colony formation assay data.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (days) | IC50 (µM) |
| A2780 | Ovarian Cancer | 10 | [Insert experimental value] |
| SKOV3 | Ovarian Cancer | 10 | [Insert experimental value] |
| MCF-7 | Breast Cancer | 12 | [Insert experimental value] |
| HCT116 | Colon Cancer | 12 | [Insert experimental value] |
| A549 | Lung Cancer | 14 | [Insert experimental value] |
Note: The IC50 values presented in this table are for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
This section provides a detailed methodology for conducting a colony formation assay to evaluate the anti-proliferative effects of this compound.
Materials
-
Cancer cell line of interest (e.g., A2780 ovarian cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder or stock solution)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
6-well or 12-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Paraformaldehyde (4% in PBS)
-
Incubator (37°C, 5% CO2)
-
Microscope
Protocol
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Harvest the cells using Trypsin-EDTA and neutralize with complete medium.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Seed the cells into 6-well plates at a low density (e.g., 200-1000 cells per well). The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct, countable colonies in the control wells.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. A common concentration range to test is between 0.1 µM and 100 µM.
-
Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Colony Formation:
-
After the treatment period, remove the drug-containing medium.
-
Wash the cells gently with sterile PBS.
-
Add fresh, drug-free complete medium to each well.
-
Return the plates to the incubator and allow the cells to grow and form colonies. This typically takes 7 to 14 days, depending on the cell line's doubling time.
-
Monitor the plates every 2-3 days for colony formation.
-
-
Fixing and Staining:
-
Once the colonies in the control wells are visible to the naked eye (typically >50 cells per colony), remove the medium from all wells.
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of 4% paraformaldehyde to each well and incubating for 15-20 minutes at room temperature.
-
Remove the paraformaldehyde and wash the wells with PBS.
-
Stain the colonies by adding 1 mL of 0.5% Crystal Violet solution to each well and incubating for 20-30 minutes at room temperature.
-
Remove the Crystal Violet solution and gently wash the wells with tap water until the excess stain is removed.
-
Allow the plates to air dry completely.
-
-
Colony Quantification:
-
Scan or photograph the dried plates.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
The plating efficiency (PE) and surviving fraction (SF) can be calculated as follows:
-
PE = (Number of colonies formed in control / Number of cells seeded in control) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)
-
-
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Trimelamol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimelamol (N²,N⁴,N⁶-trihydroxymethyl-N²,N⁴,N⁶-trimethylmelamine) is an analogue of hexamethylmelamine, a cytotoxic agent that has been investigated for its potential in cancer therapy. While its precise mechanism of action is not extensively detailed in publicly available literature, related compounds suggest that it may function as a DNA alkylating agent, leading to the inhibition of DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis in cancer cells. Understanding the impact of novel therapeutic agents like this compound on cell cycle progression is a critical component of preclinical drug development. Flow cytometry offers a robust and high-throughput method to quantify the distribution of cells in different phases of the cell cycle, providing valuable insights into the cytostatic or cytotoxic effects of a compound.
These application notes provide a detailed protocol for analyzing this compound-induced cell cycle arrest using propidium iodide (PI) staining and flow cytometry. Additionally, a hypothetical signaling pathway for this compound-induced cell cycle arrest is presented, based on the known mechanisms of similar chemotherapeutic agents.
Data Presentation
The following tables present hypothetical quantitative data on the effect of this compound on the cell cycle distribution of a human melanoma cell line (e.g., A375). This data is for illustrative purposes to demonstrate how results from a flow cytometry experiment would be presented.
Table 1: Cell Cycle Distribution of A375 Melanoma Cells Treated with this compound for 24 Hours
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| Vehicle Control (DMSO) | 0 | 55.2 ± 3.1 | 28.5 ± 2.5 | 16.3 ± 1.8 |
| This compound | 10 | 65.8 ± 4.2 | 20.1 ± 2.1 | 14.1 ± 1.5 |
| This compound | 25 | 75.3 ± 5.5 | 15.4 ± 1.9 | 9.3 ± 1.2 |
| This compound | 50 | 82.1 ± 6.3 | 10.2 ± 1.5 | 7.7 ± 1.0 |
Table 2: Time-Course of G1 Phase Arrest in A375 Cells Treated with 25 µM this compound
| Treatment Time (Hours) | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| 0 | 55.2 ± 3.1 | 28.5 ± 2.5 | 16.3 ± 1.8 |
| 12 | 68.9 ± 4.5 | 18.7 ± 2.0 | 12.4 ± 1.3 |
| 24 | 75.3 ± 5.5 | 15.4 ± 1.9 | 9.3 ± 1.2 |
| 48 | 78.6 ± 5.8 | 13.1 ± 1.7 | 8.3 ± 1.1 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Line: Human melanoma cell line A375.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed A375 cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) for the desired time points (e.g., 12, 24, 48 hours).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is a widely used method for analyzing DNA content and cell cycle distribution.[1][2]
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
Ice-cold 70% Ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
After the treatment period, aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours (overnight is recommended for optimal fixation).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).
-
Gate the cell populations to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Visualizations
Experimental Workflow
Caption: Workflow for analyzing this compound-induced cell cycle arrest.
Hypothetical Signaling Pathway for this compound-Induced G1 Arrest
Given that this compound is an analogue of DNA alkylating agents, it is plausible that it induces DNA damage, which in turn activates cell cycle checkpoints. A common pathway involves the activation of the p53 tumor suppressor protein.
Caption: Hypothetical p53-mediated pathway for this compound's action.
Disclaimer: The quantitative data and signaling pathway presented in these application notes are hypothetical and for illustrative purposes only. Specific experimental results for this compound may vary. Researchers should conduct their own experiments to validate these findings.
References
Troubleshooting & Optimization
Technical Support Center: Trimelamol Solubility for In Vitro Studies
This guide provides researchers, scientists, and drug development professionals with practical solutions and protocols for working with Trimelamol, focusing on overcoming challenges related to its aqueous solubility for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern for in vitro studies?
A1: this compound (N²,N⁴,N⁶-trimethylol-N²,N⁴,N⁶-trimethylmelamine) is an experimental antitumor agent and an analogue of hexamethylmelamine.[1][2] While it was developed to be more water-soluble than its parent compounds for parenteral administration, its stability in aqueous solutions is a significant concern.[2] this compound can degrade in aqueous environments, with the reaction being dependent on pH and temperature.[1] One degradation pathway can result in the formation of bis(this compound), a product that is described as "virtually water insoluble" and can adhere to glass surfaces, potentially confounding experimental results by precipitating out of solution.[1]
Q2: What is the recommended starting solvent for preparing a this compound stock solution?
A2: For initial trials, Dimethyl sulfoxide (DMSO) is the recommended solvent. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it a standard choice for creating high-concentration stock solutions of poorly soluble drugs for in vitro screening.
Q3: My this compound powder is not dissolving easily, even in DMSO. What should I do?
A3: If you encounter difficulty dissolving this compound, gentle warming and physical agitation can be effective. Try warming the solution in a water bath at 37°C for 5-10 minutes. Intermittent vortexing or sonication can also significantly aid dissolution by breaking up compound aggregates. Always inspect the solution visually to ensure there are no visible particles before use.
Q4: I observed a precipitate forming immediately after diluting my DMSO stock solution into my aqueous cell culture medium. What is the cause and how can I fix it?
A4: This is a common issue known as "precipitation upon dilution." It occurs when the drug is soluble in the highly concentrated DMSO stock but crashes out when the solvent composition changes dramatically to a primarily aqueous environment. The final concentration of DMSO in your medium is likely too low to maintain the solubility of this compound at the desired concentration. Please refer to the Troubleshooting Workflow for Compound Precipitation diagram below for a step-by-step guide to resolving this issue.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. While many compounds are stable in DMSO for extended periods, especially when frozen, repeated temperature changes can introduce water condensation, which may affect compound stability. Given this compound's known instability in aqueous solutions, minimizing water exposure is critical.
Troubleshooting Guide: Enhancing this compound Solubility
When direct dissolution in aqueous buffers fails, a systematic approach using co-solvents and other techniques is necessary. The table below summarizes common methods.
| Method | Typical Final Concentration | Advantages | Considerations & Potential Issues |
| Co-solvent (DMSO) | < 0.5% (v/v) | High dissolving power for many compounds. | Can be cytotoxic at higher concentrations. May affect the activity of certain enzymes or cellular pathways. |
| Co-solvent (Ethanol) | < 1% (v/v) | Less toxic than DMSO for many cell lines. Readily available. | May not be as effective as DMSO for highly insoluble compounds. Can have biological effects. |
| pH Adjustment | N/A | Can significantly increase the solubility of ionizable compounds. | This compound stability is pH-dependent; its degradation is acid-catalyzed. May alter experimental conditions. |
| Hydrotropes (e.g., Urea, Sodium Citrate) | Varies | Can enhance solubility by forming soluble complexes without organic solvents. | May have unintended biological effects. Requires empirical testing to find an effective agent and concentration. |
| Surfactants (e.g., Polysorbates) | < 0.1% (v/v) | Form micelles that can encapsulate and solubilize hydrophobic drugs. | Can disrupt cell membranes and interfere with certain assays. Potential for cytotoxicity. |
Troubleshooting Workflow for Compound Precipitation
If you observe precipitation when diluting your stock solution, follow this logical workflow to identify and solve the problem.
References
Technical Support Center: Stabilizing Trimelamol in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimelamol. The focus is on maintaining the stability of this compound in solution for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound (N²,N⁴,N⁶-trimethylol-N²,N⁴,N⁶-trimethylmelamine) is a synthetic, carbinolamine-containing antitumor drug. As a carbinolamine, it is susceptible to degradation in aqueous solutions, which can impact the accuracy and reproducibility of long-term experiments by reducing the effective concentration of the active compound.
Q2: What are the primary degradation pathways for this compound in solution?
Studies have identified two main degradation pathways for this compound in aqueous solutions:
-
Formaldehyde Elimination: A consecutive loss of hydroxymethylene units through the elimination of formaldehyde. This process continues until the parent compound, trimethylmelamine, is formed. This degradation pathway follows first-order kinetics.
-
Dimerization: An acid-catalyzed and temperature-dependent reaction where two this compound molecules couple via a methylene bridge to form bis(this compound). This dimer is poorly soluble in water and can precipitate out of solution, adhering to glass surfaces.
Technical Support Center: Overcoming Trimelamol Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Trimelamol precipitation in cell culture media.
Troubleshooting Guide
Issue: Precipitate Forms Immediately Upon Adding this compound Stock to Media
Possible Cause: This is often due to "solvent shock," where the rapid dilution of the organic solvent (typically DMSO) into the aqueous cell culture medium causes the hydrophobic compound to crash out of solution.
Solutions:
-
Optimize Stock Solution Concentration: While a high concentration stock is generally recommended to minimize the volume of organic solvent added to the culture, an excessively high concentration can exacerbate precipitation. If you observe immediate precipitation, try preparing a slightly lower concentration stock solution.
-
Serial Dilution: Instead of adding the concentrated this compound stock directly to your final volume of media, perform an intermediate dilution step.
-
Dilute the concentrated stock solution in a small volume of serum-free medium.
-
Add this intermediate dilution to the final volume of complete medium (containing serum).
-
-
Slow, Drop-wise Addition: Add the stock solution drop-wise to the pre-warmed media while gently swirling the container. This gradual introduction improves mixing and prevents localized high concentrations of this compound and the solvent.
-
Pre-warm the Media: Using cell culture media pre-warmed to 37°C can enhance the solubility of this compound.[1]
Issue: Precipitate Forms Over Time in the Incubator
Possible Causes:
-
Compound Instability: this compound is known to be unstable in aqueous solutions, undergoing degradation that can lead to the formation of insoluble products.[1] This degradation is influenced by pH and temperature.[1]
-
Interaction with Media Components: Components of the cell culture media, such as salts and proteins (especially in serum), can interact with this compound, reducing its solubility over time.
-
pH Shift: The CO2 environment in an incubator can cause a slight decrease in the pH of the media, which can promote the acid-catalyzed degradation of this compound.[1]
Solutions:
-
pH Optimization: Ensure your cell culture medium is properly buffered for the CO2 concentration in your incubator to maintain a stable physiological pH (typically 7.2-7.4).
-
Temperature Control: Maintain a constant and accurate temperature of 37°C in the incubator. Fluctuations in temperature can affect the stability of this compound.
-
Test Lower Concentrations: The final concentration of this compound may be at the limit of its solubility. Test a range of lower concentrations to find the highest concentration that remains in solution for the duration of your experiment.
-
Fresh Media Preparation: Prepare fresh this compound-containing media immediately before each experiment to minimize the time for degradation and precipitation to occur.
-
Solubility Testing: Before a critical experiment, perform a small-scale solubility test. Prepare your desired final concentration of this compound in the complete cell culture medium and incubate it under the same conditions as your experiment. Visually inspect for precipitation at various time points.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro studies.
Q2: What is the maximum concentration of DMSO that cells can tolerate?
A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), and for many cell lines, below 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.
Q3: Can I dissolve this compound directly in PBS or cell culture medium?
A3: No, it is not recommended to dissolve this compound directly in aqueous solutions like PBS or cell culture medium due to its poor water solubility and instability. This will likely lead to incomplete dissolution and precipitation.[1]
Q4: How does serum in the cell culture medium affect this compound solubility?
A4: Proteins in fetal bovine serum (FBS) can have a dual effect. They can sometimes enhance the solubility of hydrophobic compounds through binding. However, they can also interact with compounds to form insoluble complexes, leading to precipitation. The impact of serum is compound-specific and should be evaluated empirically.
Q5: How can I distinguish between this compound precipitate and microbial contamination?
A5: Examine a sample of the media under a microscope. Chemical precipitates often appear as crystalline or amorphous particulate matter, while microbial contamination will typically present as distinct, often motile, organisms (bacteria) or filamentous structures (fungi).
Data Presentation
Table 1: Relative Stability and Solubility of this compound under Different Conditions
| Parameter | Condition | Relative Stability/Solubility | Rationale |
| pH | Acidic (e.g., < 7.0) | Decreased | This compound degradation is acid-catalyzed, leading to the formation of insoluble bis(this compound). |
| Neutral (e.g., 7.2-7.4) | Optimal | Physiological pH generally provides a better balance for compound stability and cell health. | |
| Alkaline (e.g., > 7.6) | May be altered | Extreme pH values can affect the chemical stability of many compounds. | |
| Temperature | 4°C (Refrigerated) | Increased (Short-term) | Lower temperatures slow down the rate of chemical degradation. |
| 37°C (Incubator) | Decreased | Higher temperatures accelerate the degradation of this compound in aqueous solutions. | |
| Solvent | DMSO | High Solubility | This compound is more soluble in organic solvents. |
| Aqueous Media | Low Solubility | This compound has poor water solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions, weigh out the desired amount of this compound powder. b. Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.
Protocol 2: Cell Viability Assay (Example: MTT Assay)
-
Materials: Cells, complete cell culture medium, this compound stock solution, 96-well plates, MTT reagent, DMSO, plate reader.
-
Procedure: a. Seed cells in a 96-well plate at the desired density and allow them to adhere overnight. b. Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Remember to include a vehicle control (medium with DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control. c. Remove the old medium from the cells and add the prepared this compound dilutions and controls. d. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). e. Add MTT reagent to each well and incubate for 2-4 hours, or until formazan crystals are visible. f. Solubilize the formazan crystals by adding DMSO to each well. g. Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader. h. Calculate cell viability as a percentage of the no-treatment control.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Degradation pathways of this compound in aqueous solution.
Caption: Proposed pathway for this compound-induced apoptosis.
References
Trimelamol Formulation Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the formulation of Trimelamol for experimental use. This compound, an analogue of hexamethylmelamine, has shown promise as an anti-tumor agent for parenteral administration. However, its clinical development has been hindered by formulation challenges, primarily related to its stability in aqueous solutions. This guide offers insights into these challenges and provides potential solutions to aid in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary formulation challenges associated with this compound?
A1: The primary formulation challenge for this compound is its limited chemical stability in aqueous solutions. This instability manifests in two main degradation pathways:
-
Formaldehyde Elimination: this compound can undergo a stepwise loss of its hydroxymethylene groups, releasing formaldehyde and ultimately degrading to trimethylmelamine. This is a first-order kinetic process.
-
Dimer/Polymer Formation: Under acidic conditions, this compound can self-condense to form a virtually water-insoluble dimer or polymer, often referred to as "bis(this compound)". This precipitation can compromise the safety and efficacy of a parenteral formulation.
Q2: How does pH affect the stability of this compound formulations?
A2: The degradation of this compound is highly dependent on the pH of the formulation. The formation of the insoluble "bis(this compound)" is catalyzed by acidic conditions. Therefore, maintaining a neutral to slightly alkaline pH is crucial to prevent this precipitation. However, the overall stability of the molecule to hydrolysis of the hydroxymethylene groups also needs to be considered across the pH range to identify an optimal pH for maximum shelf-life.
Q3: What is the expected shelf-life of a this compound solution?
Q4: Are there more stable analogues of this compound available?
A4: Yes, due to the formulation difficulties with this compound, more stable analogues have been synthesized. One such analogue is CB 7646 (bis N-(hydroxymethyl) trimethylmelamine), which was developed to have improved stability and more favorable formulation characteristics. Exploring the use of such analogues could be a viable alternative if the instability of this compound proves to be a significant hurdle in your experiments.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed in the this compound Formulation
Possible Cause: This is likely due to the acid-catalyzed formation of the insoluble "bis(this compound)" dimer/polymer.
Troubleshooting Steps:
-
pH Measurement and Adjustment:
-
Immediately measure the pH of your formulation. A pH below neutral is a likely cause.
-
If acidic, adjust the pH to a neutral or slightly alkaline range (e.g., pH 7.0-8.0) using a suitable buffer. The choice of buffer is critical and should be evaluated for compatibility with this compound. Phosphate or citrate buffers are common starting points in parenteral formulations.[1]
-
-
Temperature Control:
-
The acid-catalyzed degradation is temperature-dependent. Ensure that the formulation is prepared and stored at controlled, and preferably reduced, temperatures to slow down the degradation kinetics.
-
-
Excipient Compatibility Check:
-
Review all excipients in your formulation. Some excipients can contain acidic impurities that may lower the micro-environmental pH and catalyze degradation.
-
Solutions:
-
Buffering Agents: Incorporate a biocompatible buffer system to maintain the pH in the optimal stability range. The buffer capacity should be sufficient to resist pH shifts due to atmospheric CO2 ingress or interactions with container surfaces.
-
Lyophilization: To avoid the instability of this compound in an aqueous environment, consider developing a lyophilized (freeze-dried) powder formulation. The lyophilized product can be reconstituted with a suitable sterile diluent immediately before use. This is a common strategy for drugs that are unstable in solution.[2][3]
Issue 2: Loss of Potency or Appearance of Unknown Peaks in HPLC Analysis
Possible Cause: This indicates chemical degradation of this compound, likely through the loss of hydroxymethylene groups and the formation of related impurities.
Troubleshooting Steps:
-
Review Storage Conditions:
-
Assess the temperature and light exposure of your stored formulation. Elevated temperatures will accelerate the degradation of this compound. Although not explicitly stated in the available literature, many complex molecules are light-sensitive, so protection from light is a good practice.
-
-
Analyze for Degradation Products:
-
The primary degradation products are likely the mono- and di-(hydroxymethyl) intermediates and ultimately trimethylmelamine, with formaldehyde as a byproduct. Your analytical method should be capable of separating these from the parent this compound peak.
-
-
Evaluate for Oxidative Degradation:
-
While the primary reported degradation pathways are hydrolysis- and acid-catalyzed, oxidative degradation should not be ruled out without investigation, especially if the formulation contains excipients that can generate peroxides (e.g., some grades of polysorbates).
-
Solutions:
-
Optimized Storage: Store the formulation at refrigerated temperatures (2-8 °C) and protect from light to minimize the rate of degradation.
-
Antioxidants and Chelating Agents: If oxidative degradation is suspected, the inclusion of antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) could be beneficial.[1] However, their compatibility and effectiveness must be experimentally verified.
-
Inert Atmosphere: For oxygen-sensitive compounds, manufacturing and packaging under an inert atmosphere (e.g., nitrogen) can enhance stability.
-
Lyophilization: As mentioned previously, lyophilization is a highly effective method to prevent hydrolytic degradation during long-term storage.
Quantitative Data Summary
| Parameter | Value / Observation | Reference |
| Primary Degradation Pathways | 1. Stepwise loss of hydroxymethylene groups (formaldehyde elimination). 2. Acid-catalyzed formation of an insoluble dimer/polymer ("bis(this compound)"). | |
| Effect of pH | Acidic pH catalyzes the formation of the insoluble "bis(this compound)". | |
| Half-life (t1/2) | 120 minutes at pH 7.5. | |
| Key Formulation Challenge | Formation of a water-insoluble precipitate, particularly under acidic conditions. |
Key Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development (General Approach)
A robust, stability-indicating HPLC method is crucial for accurately quantifying this compound and its degradation products. While a specific validated method for this compound is not publicly available, the following protocol outlines a general approach for its development.
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products (mono- and di-(hydroxymethyl) intermediates, trimethylmelamine, and "bis(this compound)").
Methodology:
-
Column Selection: Start with a reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A gradient elution is likely necessary to separate compounds with different polarities.
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to a range of 3-7 to optimize separation).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Start with a gradient of 5-95% B over 20-30 minutes.
-
-
Detection: UV detection at a wavelength where this compound and its expected degradation products have significant absorbance (a UV scan of this compound should be performed to determine the optimal wavelength).
-
Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies on a sample of this compound. This involves subjecting the drug to stress conditions to intentionally generate degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for several hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for several hours.
-
Oxidative Degradation: 3% H2O2 at room temperature.
-
Thermal Degradation: Heat the solid drug at >60°C.
-
Photodegradation: Expose the drug solution to UV light.
-
-
Method Validation: Once the separation is optimized, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Lyophilization Cycle Development for this compound Formulation
Objective: To develop a lyophilization cycle to produce a stable, easily reconstitutable solid formulation of this compound.
Methodology:
-
Formulation Preparation: Prepare an aqueous solution of this compound, including any necessary bulking agents (e.g., mannitol, sucrose) and pH-adjusting buffers.
-
Thermal Characterization: Determine the critical temperatures of the formulation, such as the glass transition temperature (Tg') of the maximally freeze-concentrated solution and the collapse temperature (Tc), using a differential scanning calorimeter (DSC) and a freeze-drying microscope. This is essential for designing a safe and efficient lyophilization cycle.
-
Freezing:
-
Cool the formulation to a temperature well below the Tg'. A typical target is -40°C to -50°C.
-
The cooling rate can influence the ice crystal structure and, consequently, the drying rate and final product appearance.
-
-
Primary Drying (Sublimation):
-
Apply a vacuum to the chamber (e.g., 100-200 mTorr).
-
Slowly increase the shelf temperature to a point below the critical temperature (Tg' or Tc) to provide energy for the sublimation of ice. This is the longest step of the cycle.
-
-
Secondary Drying (Desorption):
-
After all the ice has been removed, increase the shelf temperature further (e.g., 25°C) while maintaining a low pressure to remove residual bound water.
-
-
Product Analysis: The final lyophilized cake should be analyzed for its appearance, residual moisture content, reconstitution time, and the stability of this compound.
Visualizations
References
- 1. Influence of formaldehyde impurity in polysorbate 80 and PEG-300 on the stability of a parenteral formulation of BMS-204352: identification and control of the degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eijst.org.uk [eijst.org.uk]
- 3. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Trimelamol Dosage for In Vivo Animal Studies
Disclaimer: Trimelamol is a research compound with limited publicly available data on its use in in vivo animal studies. Much of the existing information is from human clinical trials conducted several decades ago. This guide provides recommendations and troubleshooting advice based on available information and data from structurally related compounds, namely hexamethylmelamine and pentamethylmelamine. Researchers should exercise caution and conduct thorough dose-finding studies for their specific animal models and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (N2,N4,N6-trihydroxymethyl-N2,N4,N6-trimethylmelamine) is an analogue of hexamethylmelamine and pentamethylmelamine.[1] Unlike its parent compounds, this compound is water-soluble, allowing for parenteral administration.[1] While the precise mechanism of action for this compound is not fully elucidated, it is believed to function as an alkylating agent. This class of drugs works by forming covalent bonds with DNA, leading to DNA damage and ultimately, cell death. This is particularly effective against rapidly dividing cells, such as those found in tumors.
Q2: What are the known toxicities of this compound from human studies?
Phase I clinical trials in humans have identified several dose-limiting toxicities for this compound. The most significant is myelosuppression, specifically leukopenia (a decrease in white blood cells).[1] Other common toxicities include nausea, vomiting, and to a lesser extent, thrombocytopenia (a decrease in platelets) and anemia.[1]
Q3: Are there any established in vivo animal study protocols for this compound?
Q4: How should I prepare this compound for administration to animals?
This compound is noted for its solubility in aqueous solutions, which is an advantage over hexamethylmelamine.[1] For intravenous administration, it can be dissolved in a suitable vehicle such as sterile saline or phosphate-buffered saline (PBS). The final formulation should be sterile-filtered before injection. It is crucial to assess the stability of the formulation under the intended storage and experimental conditions.
Troubleshooting Guide
Q1: My animals are showing severe weight loss and lethargy at my initial doses. What should I do?
This is a strong indication that the initial dose is too high and is causing significant toxicity. Immediately reduce the dosage for subsequent cohorts. It is advisable to start with a very low dose, for instance, one-tenth of the lowest reported effective or toxic dose of a related compound like hexamethylmelamine, and perform a dose escalation study. Closely monitor the animals for clinical signs of toxicity, including changes in weight, behavior, and food/water intake.
Q2: I am not observing any anti-tumor efficacy in my xenograft model. What could be the reason?
Several factors could contribute to a lack of efficacy:
-
Insufficient Dosage: The administered dose may be too low to have a therapeutic effect. A dose-response study is necessary to determine the optimal therapeutic window.
-
Tumor Model Resistance: The specific tumor cell line used in your model may be inherently resistant to alkylating agents like this compound.
-
Pharmacokinetics: The drug may be rapidly cleared from the animal's system, not reaching therapeutic concentrations in the tumor tissue for a sufficient duration. Pharmacokinetic studies to measure plasma and tumor drug levels would be beneficial.
-
Drug Formulation and Administration: Ensure the drug is completely dissolved and the formulation is stable. Improper administration (e.g., subcutaneous injection for a drug that requires intravenous administration for systemic exposure) can also lead to poor efficacy.
Q3: My study is showing inconsistent results between animals in the same dose group. How can I improve reproducibility?
Inconsistent results can stem from several sources:
-
Animal Variability: Ensure that the animals used are of a similar age, weight, and health status.
-
Dosing Accuracy: Double-check all calculations and ensure precise administration of the drug solution.
-
Formulation Issues: If the drug is not fully solubilized or precipitates out of solution, it can lead to variable dosing. Prepare fresh formulations for each experiment if stability is a concern.
-
Tumor Heterogeneity: In cancer models, variability in tumor size and growth rate at the start of treatment can influence outcomes.
Data on Related Compounds
As direct preclinical data for this compound is scarce, the following tables summarize toxicity data for its parent compounds, hexamethylmelamine and pentamethylmelamine, which can serve as a cautious reference for initial dose-finding studies.
Table 1: Acute Toxicity of Hexamethylmelamine in Rats
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Hexamethylmelamine | Osborne-Mendel rats | Oral | 1706 - 2150 mg/kg |
Table 2: Observed Toxicities of Pentamethylmelamine in Mice
| Compound | Animal Model | Dose | Observed Effects | Reference |
| Pentamethylmelamine | Mice | 100 mg/kg | Reduction in body temperature and motility |
Experimental Protocols
Hypothetical Dose-Ranging Study for this compound in Mice
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations and specific experimental goals.
-
Objective: To determine the maximum tolerated dose (MTD) of this compound administered intravenously in mice.
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Drug Preparation: Prepare a stock solution of this compound in sterile saline. Further dilute to the desired concentrations for injection.
-
Experimental Groups:
-
Group 1: Vehicle control (sterile saline)
-
Group 2: this compound at a starting dose (e.g., 10 mg/kg, based on data from related compounds)
-
Subsequent groups will receive escalating doses (e.g., 20 mg/kg, 40 mg/kg, etc.) based on the observed toxicity in the previous group.
-
-
Administration: Administer a single intravenous injection.
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity (e.g., lethargy, ruffled fur, changes in posture) twice daily.
-
Euthanize animals that lose more than 20% of their initial body weight or show signs of severe distress.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or a greater than 20% loss in body weight and from which the animals recover.
-
Data Analysis: Plot body weight changes over time for each dose group. Note the incidence and severity of clinical signs of toxicity.
Visualizations
Caption: Hypothetical signaling pathway of this compound as an alkylating agent.
Caption: Experimental workflow for an in vivo dose-finding study.
References
Technical Support Center: Trimelamol Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the polymerization of Trimelamol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound "polymerization" in an aqueous solution?
A1: The phenomenon often referred to as "polymerization" of this compound in aqueous solutions is technically the formation of bis(this compound). This occurs when two this compound molecules couple via a methylene bridge. This resulting compound, bis(this compound), is practically insoluble in water and can be observed as a precipitate or a film adhering to glass surfaces.[1]
Q2: What are the main factors that promote the polymerization of this compound?
A2: The primary factors that promote the formation of the insoluble bis(this compound) are acidic conditions and elevated temperatures. The coupling reaction is acid-catalyzed and its rate increases with temperature.[1]
Q3: What are the degradation pathways of this compound in water?
A3: this compound has two main degradation pathways in an aqueous environment[1]:
-
Formation of Bis(this compound): An acid-catalyzed and temperature-dependent reaction where two this compound molecules join, leading to the insoluble "polymer".
-
Hydrolysis: A consecutive loss of hydroxymethylene units through the elimination of formaldehyde. This process follows first-order kinetics and ultimately results in the formation of trimethylmelamine.
Q4: How does pH affect the stability of this compound solutions?
A4: The pH of the aqueous solution is a critical factor in this compound stability. Acidic pH catalyzes the formation of the insoluble bis(this compound), leading to precipitation. Therefore, maintaining a neutral or slightly alkaline pH is crucial for preventing this "polymerization."[1]
Q5: How does temperature influence the stability of this compound solutions?
A5: Higher temperatures accelerate both degradation pathways of this compound, including the formation of bis(this compound).[1] To maintain the stability of this compound solutions, it is recommended to prepare and store them at controlled, cool temperatures.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Cloudiness or precipitation appears in the this compound solution. | The solution has become acidic, promoting the formation of insoluble bis(this compound).The temperature of the solution is too high. | Adjust the pH of the solution to neutral or slightly alkaline using a suitable buffer.Prepare and store the solution at a reduced temperature (e.g., 2-8 °C). Avoid heating. |
| Loss of this compound potency over time. | Degradation via hydrolysis (loss of hydroxymethylene units).Formation of bis(this compound), reducing the concentration of active this compound. | Prepare fresh solutions before use.Store solutions at low temperatures and protected from light to minimize degradation rates.Ensure the pH is maintained in the optimal range to prevent precipitation. |
| A film or residue is observed on the glassware. | Precipitation and adherence of the water-insoluble bis(this compound) to the glass surface. | Use scrupulously clean glassware. Rinsing with a suitable organic solvent followed by distilled water may be necessary to remove any residue from previous use.Consider using alternative container materials if adherence is a persistent issue. |
Experimental Protocols
Protocol for Preparation of a Stabilized this compound Aqueous Solution
-
Materials:
-
This compound
-
High-purity water (e.g., Milli-Q or equivalent)
-
pH meter
-
Sterile containers
-
Appropriate buffer system (e.g., phosphate buffer) to maintain neutral to slightly alkaline pH.
-
-
Procedure:
-
Equilibrate all components to a controlled, cool temperature (e.g., 4 °C).
-
Prepare the desired buffer solution and adjust the pH to the target range (e.g., pH 7.4).
-
Slowly dissolve the this compound in the chilled buffer solution with gentle agitation. Avoid vigorous stirring that could introduce excessive oxygen.
-
Once dissolved, confirm the final pH of the solution and adjust if necessary.
-
Store the solution in a tightly sealed, sterile container at 2-8 °C and protected from light.
-
It is highly recommended to use the solution as fresh as possible.
-
Data Presentation
Table 1: Influence of pH and Temperature on this compound Stability in Aqueous Solution
| Condition | pH | Temperature | Observed Stability | Primary Degradation Pathway |
| 1 | Acidic (<7) | Room Temperature | Low | Rapid formation of insoluble bis(this compound) |
| 2 | Acidic (<7) | Elevated | Very Low | Accelerated formation of bis(this compound) |
| 3 | Neutral (~7) | Refrigerated | Moderate | Slow hydrolysis |
| 4 | Neutral (~7) | Room Temperature | Low to Moderate | Hydrolysis and slow formation of bis(this compound) |
| 5 | Alkaline (>7) | Refrigerated | High | Slow hydrolysis |
| 6 | Alkaline (>7) | Room Temperature | Moderate | Hydrolysis |
This table provides a qualitative summary based on the described dependencies of this compound degradation.
Visualizations
Caption: Degradation pathways of this compound in aqueous solutions.
References
Best practices for handling and storing Trimelamol powder
This guide provides best practices for the handling, storage, and use of Trimelamol (N²,N⁴,N⁶-trimethylol-N²,N⁴,N⁶-trimethylmelamine) powder in a research setting. Given that this compound is an antitumor drug, it should be handled as a cytotoxic compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution has turned cloudy or formed a precipitate. What is the cause and how can I prevent it?
A1: Cloudiness or precipitation in your this compound solution can be due to a degradation process, especially under acidic conditions. This compound can undergo a coupling reaction, catalyzed by acid and dependent on temperature, to form a water-insoluble dimer, bis(this compound).[1] This dimer is known to adhere strongly to glass surfaces.[1]
-
Troubleshooting:
-
Verify the pH of your solution. Acidic conditions accelerate the formation of the insoluble dimer.
-
Review your solvent choice and preparation temperature.
-
If a precipitate has formed, it is likely a degradation product, and the solution should be discarded following appropriate cytotoxic waste disposal procedures.
-
-
Prevention:
-
Prepare solutions in neutral or slightly alkaline buffers.
-
Avoid acidic solvents or buffers.
-
Prepare solutions at controlled room temperature and avoid excessive heat.[1]
-
Q2: I am observing a loss of potency in my this compound solution over time. What could be the reason?
A2: this compound can degrade in aqueous solutions through the progressive loss of its hydroxymethylene groups, which releases formaldehyde and ultimately results in the parent compound, trimethylmelamine.[1] This degradation pathway follows first-order kinetics and is influenced by pH and temperature.[1]
-
Troubleshooting:
-
Review the age of the solution and the storage conditions.
-
Consider performing an analytical validation (e.g., via HPLC) to quantify the concentration of active this compound.
-
-
Prevention:
-
Prepare fresh solutions for each experiment whenever possible.
-
If short-term storage is necessary, refer to the stability data below and store at the recommended temperature and pH.
-
Q3: The powder appears discolored or clumpy. Is it still usable?
A3: Discoloration or a change in the physical appearance of the powder can indicate degradation or contamination. As a cytotoxic compound, it is crucial to handle it with care. Do not use the powder if its integrity is compromised. Contact your supplier for a replacement and dispose of the compromised powder according to cytotoxic waste guidelines.
Handling and Storage of this compound Powder
As a cytotoxic agent, this compound powder must be handled with appropriate safety precautions to minimize exposure.
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemotherapy-rated nitrile gloves.
-
Gown: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs is required.
-
Eye and Face Protection: Use safety goggles and a full-face shield, especially when there is a risk of splashes.
-
Respiratory Protection: A fit-tested N95 or higher respirator is recommended when handling the powder outside of a containment device.
Handling Environment:
-
All manipulations of this compound powder, including weighing and reconstitution, should be performed in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).
-
The work surface should be covered with a plastic-backed absorbent pad to contain any spills.
Storage:
-
Store this compound powder in a tightly sealed container in a cool, dry, and well-ventilated area.
-
It should be stored separately from incompatible materials and clearly labeled as a cytotoxic compound.
Quantitative Data: Stability of this compound in Aqueous Solution
The stability of this compound is dependent on pH and temperature. The following table summarizes the degradation kinetics.
| Temperature (°C) | pH | Degradation Pathway | Kinetic Order | Half-Life (t½) | Notes |
| 18 & 37 | All studied values | Loss of hydroxymethylene units | First-Order | Varies with pH and temp. | This is a major degradation pathway. |
| Not specified | Acidic | Dimerization to bis(this compound) | Not specified | Not specified | This reaction is acid-catalyzed and temperature-dependent. |
Further detailed kinetic data (e.g., specific half-life values) would be found in the primary literature cited.
Experimental Protocols
Protocol for Reconstitution of this compound Powder:
This protocol should be performed within a Class II BSC.
-
Preparation:
-
Don the required PPE (double gloves, gown, face shield).
-
Prepare the work surface by laying down a plastic-backed absorbent pad.
-
Assemble all necessary materials: this compound powder vial, sterile neutral or slightly alkaline solvent/buffer (e.g., phosphate-buffered saline, pH 7.4), sterile syringes and needles, sterile empty vial for the final solution, and a sharps container.
-
-
Reconstitution:
-
Calculate the required volume of solvent to achieve the desired concentration.
-
Using a sterile syringe, draw up the calculated volume of the solvent.
-
Slowly inject the solvent into the vial containing the this compound powder, directing the stream against the side of the vial to avoid aerosolization.
-
Gently swirl the vial to dissolve the powder. Do not shake vigorously, as this can cause foaming and aerosol generation.
-
-
Final Preparation and Storage:
-
Once fully dissolved, the solution can be used immediately or drawn up for further dilution.
-
If storing, transfer the solution to a sterile, sealed container. Label the container clearly with the compound name, concentration, date of preparation, and appropriate hazard warnings.
-
For short-term storage, refer to stability data and protect from light and extreme temperatures.
-
-
Waste Disposal:
-
All used materials, including vials, syringes, needles, and contaminated PPE, must be disposed of in designated cytotoxic waste containers.
-
Visual Guides
Caption: Troubleshooting workflow for common issues with this compound solutions.
References
Technical Support Center: Managing Trimelamol-Induced Myelosuppression in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Trimelamol-induced myelosuppression in animal models. Given the limited specific preclinical data on this compound, this guide leverages data from other alkylating agents, such as cyclophosphamide, to provide representative experimental protocols and expected outcomes. This approach is based on the shared mechanism of action of these agents, which involves inducing DNA damage in rapidly dividing cells like hematopoietic stem and progenitor cells.
Frequently Asked Questions (FAQs)
Q1: What is the expected pattern of myelosuppression after this compound administration in mice?
A1: While specific data for this compound is limited, based on its classification as an alkylating-like agent, a predictable pattern of myelosuppression is expected. Following administration, a decline in peripheral blood cell counts is anticipated, with neutrophils being affected most rapidly, followed by platelets and then red blood cells. The nadir (lowest point) for neutrophils is typically observed around 4 to 7 days post-treatment, with recovery beginning thereafter. Platelet counts generally reach their nadir a few days after neutrophils, and red blood cell counts decline more gradually due to their longer lifespan.
Q2: How can I monitor the severity of this compound-induced myelosuppression in my animal models?
A2: Regular monitoring of hematological parameters is crucial. This involves collecting peripheral blood samples at baseline and at several time points post-Trimelamol administration. Key parameters to measure include:
-
Complete Blood Count (CBC): This provides counts of white blood cells (WBCs), red blood cells (RBCs), and platelets (PLTs). A differential count will provide specific numbers for neutrophils, lymphocytes, and other leukocytes.[1][2][3][4]
-
Hematocrit (Hct) and Hemoglobin (Hb): These are important indicators of anemia.[2]
-
Bone Marrow Cellularity: At the experimental endpoint, bone marrow can be harvested from the femur and tibia to assess the overall cellularity and the abundance of hematopoietic stem and progenitor cells (HSPCs) through histological analysis or flow cytometry.
Q3: My animals are experiencing severe neutropenia. What are the standard interventions to accelerate neutrophil recovery?
A3: Granulocyte-Colony Stimulating Factor (G-CSF) is a standard and effective treatment for chemotherapy-induced neutropenia. Administration of recombinant G-CSF (e.g., filgrastim) or its long-acting pegylated form (pegfilgrastim) can shorten the duration and severity of neutropenia by stimulating the proliferation and differentiation of neutrophil precursors.
Q4: I am observing a significant drop in red blood cell counts and signs of anemia in my animals. What can be done to address this?
A4: For chemotherapy-induced anemia, the administration of erythropoiesis-stimulating agents (ESAs), such as recombinant human erythropoietin (EPO), can be effective. EPO stimulates the production of red blood cells in the bone marrow, thereby increasing hemoglobin levels and alleviating anemic conditions.
Q5: In cases of severe, life-threatening myelosuppression, are there rescue strategies available?
A5: Yes, in critical situations, bone marrow transplantation can be used as a rescue strategy. This involves transplanting healthy bone marrow cells or hematopoietic stem cells from a donor animal into the myelosuppressed recipient to reconstitute the hematopoietic system.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Higher than expected mortality in the this compound-treated group. | Dose of this compound is too high for the specific animal strain or age. | Perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model. Ensure proper hydration and nutrition. |
| Inconsistent myelosuppression across animals in the same treatment group. | Variability in drug administration (e.g., intraperitoneal vs. intravenous injection). Animal-to-animal physiological variation. | Standardize the administration route and technique. Increase the number of animals per group to account for biological variability. |
| G-CSF treatment is not leading to a significant increase in neutrophil counts. | Timing of G-CSF administration is not optimal. The dose of G-CSF is insufficient. | Administer G-CSF 24 hours after the completion of this compound treatment. Consider a dose-escalation study for G-CSF in your model. |
| Erythropoietin administration is not resolving anemia. | Insufficient iron stores for new red blood cell production. The dose or frequency of EPO administration is inadequate. | Ensure adequate iron supplementation in the animal diet. Optimize the EPO dosing regimen based on hematological response. |
| Difficulty in obtaining accurate blood counts from mouse tail vein samples. | Small sample volume leading to clotting and inaccurate automated counting. | Use appropriate anticoagulants (e.g., EDTA). Consider alternative blood collection methods like retro-orbital or cardiac puncture (terminal procedure) for larger volumes. Ensure the automated hematology analyzer is calibrated for mouse blood. |
Quantitative Data Summary
Disclaimer: The following data are derived from studies using other alkylating agents (e.g., cyclophosphamide) and are intended to provide a representative expectation for this compound.
Table 1: Effect of G-CSF on Neutrophil Recovery in a Mouse Model of Cyclophosphamide-Induced Myelosuppression
| Treatment Group | Neutrophil Nadir (cells/µL) | Days to Neutrophil Recovery (>1,000 cells/µL) |
| Cyclophosphamide (Control) | ~100 | 10-12 |
| Cyclophosphamide + G-CSF | ~300 | 6-8 |
Table 2: Effect of Erythropoietin on Anemia in a Rat Model of Carboplatin-Induced Myelosuppression
| Treatment Group | Hemoglobin Nadir (g/dL) | Time to Hemoglobin Recovery (days) |
| Carboplatin (Control) | ~9.0 | ~30 |
| Carboplatin + Erythropoietin | ~10.5 | ~21 |
Experimental Protocols
Protocol 1: Induction of Myelosuppression with an Alkylating Agent (Cyclophosphamide) in Mice
-
Animals: Use 8-10 week old C57BL/6 mice.
-
Drug Preparation: Dissolve cyclophosphamide in sterile saline to a final concentration of 20 mg/mL.
-
Administration: Administer a single intraperitoneal (IP) injection of cyclophosphamide at a dose of 150-200 mg/kg.
-
Monitoring:
-
Perform baseline blood collection via tail vein puncture for a complete blood count (CBC).
-
Collect blood samples on days 4, 7, 10, and 14 post-injection to monitor the nadir and recovery of blood cell counts.
-
Monitor animal weight and general health daily.
-
Protocol 2: Amelioration of Neutropenia with G-CSF
-
Model: Use the cyclophosphamide-induced myelosuppression model described in Protocol 1.
-
G-CSF Administration: Beginning 24 hours after cyclophosphamide injection, administer recombinant human G-CSF subcutaneously at a dose of 5-10 µg/kg/day for 5-7 consecutive days.
-
Monitoring: Follow the monitoring schedule outlined in Protocol 1 to compare the neutrophil recovery kinetics between the G-CSF treated group and the control group.
Protocol 3: Treatment of Anemia with Erythropoietin (EPO)
-
Model: Use the cyclophosphamide-induced myelosuppression model described in Protocol 1.
-
EPO Administration: Starting 24 hours after cyclophosphamide injection, administer recombinant human EPO subcutaneously at a dose of 100-150 IU/kg, three times a week.
-
Monitoring: In addition to CBCs, pay close attention to red blood cell counts, hemoglobin, and hematocrit levels at each time point to assess the efficacy of EPO treatment.
Protocol 4: Bone Marrow Cellularity Assessment
-
Sample Collection: At the desired experimental endpoint, euthanize the mice and dissect the femurs and tibias.
-
Bone Marrow Isolation: Flush the bone marrow from the bones using a syringe with sterile phosphate-buffered saline (PBS) or cell culture medium.
-
Cell Counting: Create a single-cell suspension and count the total number of nucleated cells using a hemocytometer or an automated cell counter.
-
Histology: Alternatively, fix the bones in formalin, decalcify, and embed in paraffin for histological sectioning and staining (e.g., H&E) to visualize the bone marrow architecture and cellularity.
Visualizations
Signaling Pathways
Caption: Alkylating Agent-Induced Apoptosis in Hematopoietic Cells.
Caption: Signaling Pathways for Hematopoietic Recovery.
Experimental Workflow
Caption: Experimental Workflow for Myelosuppression Studies.
References
- 1. | BioWorld [bioworld.com]
- 2. Evaluation of biochemical, hematological and oxidative parameters in mice exposed to the herbicide glyphosate-Roundup® - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical hematological and biochemical parameters in Swiss, BALB/c, C57BL/6 and B6D2F1 Mus musculus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Murine Hematopathology: A Comparative Review and Implications for Research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Trimelamol Delivery to Tumor Tissues
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments aimed at enhancing the delivery of Trimelamol to tumor tissues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an analogue of hexamethylmelamine.[1][2] While its precise mechanism is not fully elucidated in the provided search results, as a triazine derivative, it is expected to function as an alkylating-like agent, causing DNA damage and inducing apoptosis in cancer cells.
Q2: What are the primary challenges associated with the systemic delivery of this compound?
A2: Based on early clinical trials, the primary challenges of systemic this compound administration include dose-limiting toxicities such as leukopenia (a reduction in white blood cells) and significant nausea and vomiting.[1][2] Like many conventional chemotherapeutics, non-specific distribution throughout the body can lead to these adverse effects on healthy tissues, limiting the achievable therapeutic concentration at the tumor site.[3]
Q3: Why is enhancing the delivery of this compound to tumor tissues important?
A3: Enhancing the delivery of this compound directly to tumor tissues aims to increase its therapeutic efficacy while minimizing systemic toxicity. By utilizing advanced drug delivery systems, such as nanoparticles, it is possible to improve the drug's pharmacokinetic profile, increase its accumulation in the tumor through effects like enhanced permeability and retention (EPR), and potentially reduce the overall required dosage.
Q4: What are the key strategies for enhancing this compound delivery?
A4: Key strategies focus on utilizing nanocarriers to improve targeted delivery. These strategies can be broadly categorized as:
-
Passive Targeting: Leveraging the leaky vasculature of tumors (the EPR effect) to allow nanoparticles to accumulate preferentially at the tumor site.
-
Active Targeting: Modifying the surface of nanocarriers with ligands (e.g., antibodies, peptides) that bind to specific receptors overexpressed on cancer cells.
-
Stimuli-Responsive Systems: Designing nanocarriers that release their drug payload in response to specific triggers within the tumor microenvironment, such as acidic pH or specific enzymes.
Troubleshooting Guides
Formulation and Stability Issues
Q1: My this compound-loaded nanoparticle formulation shows significant precipitation.
A1:
-
Potential Cause: Poor aqueous solubility of this compound or instability of the nanoparticle formulation.
-
Troubleshooting Steps:
-
Review Solubility Data: Confirm the solubility of this compound in the solvents used for formulation.
-
Optimize Solvent System: If using a co-solvent system, ensure the ratios are correct and consider alternatives like a DMSO/PEG300 mixture.
-
Encapsulation Efficiency: Determine the drug loading and encapsulation efficiency. Low encapsulation can lead to free drug precipitating.
-
Particle Size and Polydispersity: Analyze the size and uniformity of your nanoparticles. Aggregation can lead to precipitation.
-
Surface Modification: For lipid-based or polymeric nanoparticles, consider surface modification with hydrophilic polymers like polyethylene glycol (PEGylation) to improve stability and circulation time.
-
Q2: The encapsulation efficiency of this compound in my nanoparticles is consistently low.
A2:
-
Potential Cause: Inefficient interaction between this compound and the core of the nanocarrier, or drug leakage during formulation.
-
Troubleshooting Steps:
-
Modify Formulation Method: Experiment with different nanoparticle synthesis techniques, such as emulsion-based methods, high-pressure homogenization, or microfluidics, to optimize drug encapsulation.
-
Adjust Drug-to-Carrier Ratio: Vary the initial concentration of this compound and the nanocarrier material to find the optimal ratio for efficient loading.
-
pH Adjustment: Depending on the nanocarrier composition, adjusting the pH of the formulation environment can enhance the electrostatic interactions between the drug and the carrier.
-
Incorporate Lipids: For polymeric nanoparticles, creating a polymer-lipid hybrid system can improve the encapsulation of hydrophobic or amphiphilic drugs.
-
In Vitro Experiment Issues
Q1: I am not observing a significant increase in cytotoxicity with my this compound-loaded nanoparticles compared to free this compound in my cancer cell line.
A1:
-
Potential Cause: Inefficient cellular uptake of the nanoparticles or slow release of this compound within the cells.
-
Troubleshooting Steps:
-
Cellular Uptake Study: Perform a cellular uptake study using fluorescently labeled nanoparticles to confirm that they are being internalized by the cancer cells.
-
Drug Release Kinetics: Analyze the in vitro drug release profile of your formulation at different pH values (e.g., 7.4 and 5.5) to simulate physiological and endosomal conditions. A slow release may delay the cytotoxic effect.
-
Incubation Time: Extend the incubation time of the nanoparticles with the cells to allow for sufficient drug release and action.
-
Targeting Ligands: If using a cell line with known overexpressed receptors, consider adding a targeting ligand to the nanoparticle surface to enhance uptake.
-
Tumor Model Resistance: Investigate the specific resistance mechanisms of your chosen cancer cell line to alkylating agents.
-
In Vivo Experiment Issues
Q1: My this compound-loaded nanoparticles are not showing significant tumor accumulation in my animal model.
A1:
-
Potential Cause: Rapid clearance by the reticuloendothelial system (RES), poor circulation stability, or limitations of the EPR effect in the specific tumor model.
-
Troubleshooting Steps:
-
Pharmacokinetic Study: Conduct a pilot pharmacokinetic study to assess the circulation half-life of your nanoparticles.
-
PEGylation: If not already implemented, PEGylating the nanoparticle surface can create a "stealth" effect, reducing RES uptake and prolonging circulation.
-
Particle Size Optimization: Ensure your nanoparticles are within the optimal size range for tumor accumulation via the EPR effect (typically 10-100 nm).
-
Tumor Model Selection: The extent of the EPR effect can be highly variable between different tumor models. Consider using a model known for its leaky vasculature.
-
Tumor Microenvironment Modulation: In advanced studies, consider co-administration of agents that can normalize the tumor vasculature or extracellular matrix to improve nanoparticle penetration.
-
Q2: I am observing signs of toxicity in my animal models at doses that should be safe with the nanoparticle formulation.
A2:
-
Potential Cause: Instability of the formulation leading to premature drug release, toxicity of the nanocarrier material itself, or vehicle-related toxicity.
-
Troubleshooting Steps:
-
Vehicle Toxicity Study: Administer the vehicle (nanoparticles without the drug) to a control group to assess its intrinsic toxicity.
-
In Vivo Stability: Analyze the stability of the formulation in plasma to ensure that this compound is not prematurely released into circulation.
-
Dose Escalation Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of your specific formulation.
-
Biodistribution Analysis: Conduct a biodistribution study to see where the nanoparticles are accumulating. High accumulation in organs like the liver or spleen could indicate RES clearance and potential for toxicity.
-
Quantitative Data Summary
Table 1: Comparison of Nanocarrier Systems for Chemotherapy Delivery
| Nanocarrier Type | Typical Size Range (nm) | Advantages | Disadvantages | Key Considerations |
| Polymeric Nanoparticles | 50 - 300 | Sustained drug release, biodegradable. | Potential for immunogenicity, complex synthesis. | Polymer choice (e.g., PLGA) is critical for degradation rate. |
| Liposomes | 80 - 200 | Biocompatible, can carry both hydrophilic and hydrophobic drugs. | Can be unstable, may have rapid clearance if not PEGylated. | Surface modification (PEGylation, targeting ligands) is common. |
| Solid Lipid Nanoparticles | 50 - 1000 | Good biocompatibility, controlled release. | Lower drug loading capacity compared to other carriers. | Can be used for oral drug delivery. |
| Micelles | 10 - 100 | Small size enhances tumor penetration, easy to prepare. | Can be unstable in vivo, may disassemble upon dilution. | Critical micelle concentration is an important stability parameter. |
| Metal Oxide Nanoparticles | 10 - 100 | Can be used for imaging and therapy (theranostics), high surface area. | Potential for long-term toxicity and accumulation. | Surface functionalization is crucial for biocompatibility. |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded Polymeric Nanoparticles
This protocol describes a general method for preparing this compound-loaded nanoparticles using an oil-in-water (o/w) single emulsion solvent evaporation technique.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Polyvinyl alcohol (PVA) or another surfactant
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 2% w/v).
-
Emulsification: Add the organic phase to the aqueous phase while stirring. Immediately sonicate the mixture on ice to form an o/w emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles multiple times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of water and lyophilize for long-term storage.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines how to assess the cytotoxicity of this compound formulations against a cancer cell line.
Materials:
-
Cancer cell line (e.g., ovarian cancer cell line)
-
Complete cell culture medium
-
96-well plates
-
Free this compound, this compound-loaded nanoparticles, and empty nanoparticles
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of free this compound, this compound-loaded nanoparticles, and empty nanoparticles in cell culture medium.
-
Incubation: Remove the old medium from the cells and add the different treatment solutions. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Crystal Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value for each formulation.
Visualizations
Caption: Hypothesized mechanism of this compound leading to apoptosis.
Caption: Experimental workflow for nanocarrier development.
Caption: Logic diagram for troubleshooting in vivo efficacy.
References
- 1. Phase II trial of this compound in refractory ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I trial and pharmacokinetics of this compound (N2,N4,N6-trihydroxymethyl-N2,N4,N6-trimethylmelamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges and Opportunities Associated With Drug Delivery for the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Trimelamol and Hexamethylmelamine in the Treatment of Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of action of two analogous chemotherapeutic agents, Trimelamol and Hexamethylmelamine (also known as Altretamine), in the context of ovarian cancer treatment. While both compounds have shown activity against this malignancy, particularly in refractory cases, direct comparative clinical trials in humans have not been conducted. This analysis, therefore, draws upon data from separate clinical and preclinical studies to offer a comprehensive overview for research and drug development purposes.
Executive Summary
This compound, a more soluble analogue of Hexamethylmelamine, demonstrated superior anti-tumor activity in preclinical models of human ovarian cancer xenografts.[1][2] However, in a Phase II clinical trial involving patients with refractory ovarian cancer, this compound showed limited activity.[3][4] Hexamethylmelamine has been used more extensively as a second-line therapy for ovarian cancer, with various studies reporting modest response rates in platinum-resistant patients.[5] The primary toxicities of this compound were reported as nausea, vomiting, and leukopenia, while Hexamethylmelamine is associated with gastrointestinal disturbances, myelosuppression, and peripheral neuropathy.
Mechanism of Action
Both this compound and Hexamethylmelamine are s-triazine derivatives. Hexamethylmelamine is believed to exert its cytotoxic effects after metabolic activation in the liver. This process of N-demethylation produces reactive intermediates, including formaldehyde and iminium ions, which can bind to macromolecules such as DNA and proteins, leading to cell death. While structurally similar to alkylating agents, its exact mechanism of DNA damage appears to differ from classical alkylating agents.
This compound, as a hydroxymethylated analogue, was designed to be active without the need for metabolic activation. It is thought to act as a pro-drug that releases formaldehyde, a key cytotoxic component. This direct activity may contribute to the differences in efficacy and toxicity observed between the two compounds.
Signaling Pathway and Drug Metabolism
Caption: Metabolic activation of Hexamethylmelamine versus the proposed direct action of this compound.
Preclinical Efficacy
A key preclinical study directly compared the efficacy of this compound and Hexamethylmelamine in eight human ovarian cancer xenograft lines. The results of this study suggested that this compound had superior activity.
Clinical Efficacy
No head-to-head clinical trials comparing this compound and Hexamethylmelamine have been published. The following tables summarize data from separate Phase II studies. It is crucial to note that direct comparisons of response rates are not possible due to differences in patient populations, prior treatments, and study protocols.
Table 1: Efficacy of this compound in Refractory Ovarian Cancer
| Study | Patient Population | N | Dosing Regimen | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) |
| Phase II Trial | Recurrent or platinum-complex resistant advanced ovarian cancer | 42 | 800 mg/m² IV daily for 3 days | 9.5% | 1 (2.4%) | 3 (7.1%) |
Table 2: Efficacy of Hexamethylmelamine (Altretamine) in Second-Line Treatment of Ovarian Cancer
| Study | Patient Population | N | Dosing Regimen | Objective Response Rate (ORR) |
| Second-line in platin-resistant | Recurrent or persistent, clinically measurable platin-resistant epithelial ovarian carcinoma | 50 (evaluable) | 260 mg/m² orally daily for 14 days, repeated every 4 weeks | 14% |
| Second-line after cisplatin | Measurable disease previously treated with cisplatin | 44 | 100-300 mg/day orally for 14 days, repeated every 4 weeks | 20% |
| Platinum-resistant recurrent | Platinum-resistant recurrent ovarian cancer | 26 (evaluable) | 260 mg/m²/day orally in four divided doses for 2 weeks, repeated every 4 weeks | 9.7% (intent-to-treat) |
Experimental Protocols
This compound Phase II Trial Methodology
-
Patient Population: 42 patients with recurrent or platinum-complex resistant, advanced ovarian cancer.
-
Dosing Regimen: this compound was administered at a dose of 800 mg/m² intravenously daily for 3 days.
-
Response Evaluation: Not explicitly detailed in the provided search results.
Hexamethylmelamine (Altretamine) Second-Line Trial Methodologies
-
Study 1 (Platin-resistant):
-
Patient Population: 61 patients with recurrent or persistent, clinically measurable platin-resistant epithelial ovarian carcinoma. Platinum resistance was defined as progression or stable disease during platinum-based therapy or relapse within 6 months of ending it.
-
Dosing Regimen: 260 mg/m² of oral Hexamethylmelamine daily for 14 days, with the cycle repeated every 4 weeks.
-
Response Evaluation: Not explicitly detailed in the provided search results.
-
-
Study 2 (Second-line after cisplatin):
-
Patient Population: 44 women with measurable disease who had been previously treated with cisplatin.
-
Dosing Regimen: 100-300 mg/day of Hexamethylmelamine orally for 14 days, with courses repeated every 4 weeks.
-
Response Evaluation: Not explicitly detailed in the provided search results.
-
-
Study 3 (Platinum-resistant recurrent):
-
Patient Population: 31 eligible patients with platinum-resistant recurrent ovarian cancer.
-
Dosing Regimen: 260 mg/m²/day of Altretamine administered orally in four divided doses for 2 weeks, repeated every 4 weeks.
-
Response Evaluation: Response was evaluated after every two courses.
-
Toxicity Profiles
Table 3: Reported Toxicities
| Adverse Event | This compound (Phase II) | Hexamethylmelamine (Various Studies) |
| Gastrointestinal | Nausea and vomiting (main toxicity) | Nausea and vomiting (common) |
| Hematological | Minor myelosuppression, Leukopenia (dose-limiting in Phase I) | Minimal hematological toxicity in some studies |
| Neurological | Not reported as a main toxicity | Reversible peripheral neuropathy, agitation, insomnia, depression |
Experimental Workflow Diagram
Caption: A generalized workflow for the clinical evaluation of chemotherapeutic agents in ovarian cancer.
Conclusion
Based on the available preclinical data, this compound appeared to be a more potent agent than Hexamethylmelamine against human ovarian cancer xenografts. However, this superiority did not translate into significant clinical efficacy in a Phase II trial in heavily pretreated patients. Hexamethylmelamine has demonstrated modest activity as a second-line agent in platinum-resistant ovarian cancer, offering a palliative treatment option. The differing requirements for metabolic activation likely contribute to the distinct profiles of these two agents. The lack of direct comparative clinical trials makes it impossible to definitively conclude on the superior agent in a clinical setting. Future research could focus on identifying patient populations that may benefit from either agent, potentially through biomarker-driven strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. (PDF) Superior Efficacy of this compound to Hexamethylmelamine [research.amanote.com]
- 3. Phase II trial of this compound in refractory ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase II trial of this compound in refractory ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hexamethylmelamine as second-line therapy in platin-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of Trimelamol: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo anti-tumor activity of Trimelamol, a hydroxymethylated analogue of hexamethylmelamine (HMM). It is designed to offer an objective comparison with alternative chemotherapeutic agents, supported by available preclinical experimental data. Due to the historical context of this compound's development, this guide focuses on foundational in vivo studies and draws comparisons with its parent compound, Hexamethylmelamine, and other relevant cytotoxic agents.
Comparative Analysis of In Vivo Anti-Tumor Activity
The anti-tumor efficacy of this compound has been evaluated in preclinical xenograft models, primarily in ovarian and breast cancer. The data indicates a potent, dose-responsive anti-tumor effect. For comparative purposes, this section presents data on this compound and its parent compound, Hexamethylmelamine, in various human tumor xenografts. The primary metric for comparison is the Treated/Control (T/C) percentage, which represents the relative tumor growth in treated versus untreated animals. A lower T/C value indicates greater anti-tumor activity.
Table 1: In Vivo Anti-Tumor Activity of this compound vs. Hexamethylmelamine in Human Ovarian Cancer Xenografts
| Tumor Line | Histological Subtype | This compound T/C (%) | Hexamethylmelamine T/C (%) |
| 7 Xenograft Lines | Various | < 25% | > 25% (in 3 of the 7 lines) |
Data from a study demonstrating this compound's superior efficacy over Hexamethylmelamine in seven human ovarian cancer xenograft lines. A T/C value below 25% was achieved in all seven lines with this compound, while Hexamethylmelamine only achieved this in four of the lines[1].
Table 2: In Vivo Anti-Tumor Activity of this compound and Hexamethylmelamine in Human Breast Cancer Xenografts
| Xenograft Model | Estrogen Receptor Status | This compound Activity | Hexamethylmelamine Activity (T/C%)* |
| T-61 | Positive | Potent, dose-responsive | Complete regression |
| MX-1 | Negative | Potent, dose-responsive | Complete regression |
| Br-10 | Positive | Marginal effect | Sensitive |
| R-27 | Positive | Insensitive | Resistant |
| MCF-7 | Positive | Insensitive | Resistant |
*Data for this compound is from a 1996 study in nude mice. Hexamethylmelamine data is from a 1988 study and is presented for contextual comparison, as a direct head-to-head study with T/C values for both was not available.
Table 3: In Vivo Anti-Tumor Activity of Hexamethylmelamine in Other Human Carcinoma Xenografts
| Xenograft Model | Cancer Type | Hexamethylmelamine T/C (%) |
| St-4 | Stomach | 10.7% |
| Co-3 | Colon | 31.5% |
This data provides a baseline for the in vivo activity of the parent compound, Hexamethylmelamine, against other tumor types[2][3].
Experimental Protocols
The following protocols are representative of the methodologies used in the preclinical in vivo evaluation of this compound and similar agents.
Human Tumor Xenograft Model for Anti-Tumor Efficacy Testing
This protocol outlines the general procedure for establishing and utilizing human tumor xenografts in immunodeficient mice to assess the anti-tumor activity of a compound like this compound.
1. Animal Model:
-
Species: Athymic nude mice (nu/nu) or SCID mice, typically 6-8 weeks old.
-
Housing: Maintained in a sterile environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Animals have access to sterile food and water ad libitum.
2. Tumor Cell Lines:
-
Human cancer cell lines (e.g., for ovarian cancer: OVCAR-3, A2780; for breast cancer: T-61, MX-1, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
3. Tumor Implantation:
-
Subcutaneous Model: A suspension of 5 x 10^6 to 1 x 10^7 tumor cells in 0.1-0.2 mL of sterile phosphate-buffered saline (PBS) or culture medium is injected subcutaneously into the flank of each mouse.
-
Orthotopic Model (Ovarian Cancer): For a more clinically relevant model, tumor cells can be injected into the ovarian bursa.
4. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor dimensions are measured 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm^3), mice are randomized into control and treatment groups.
5. Drug Preparation and Administration:
-
This compound Formulation: this compound is dissolved in a vehicle such as 5% dimethylsulfoxide (DMSO) in 5% glucose solution.
-
Administration: The drug is administered intraperitoneally (i.p.) at a specified dose and schedule (e.g., 60 mg/kg, daily for 5 days a week for 3 weeks). The control group receives the vehicle only.
6. Efficacy Evaluation:
-
Tumor volumes and body weights are monitored throughout the study.
-
The primary endpoint is tumor growth inhibition, calculated as the percentage of the T/C ratio at the end of the study: T/C (%) = (Mean tumor volume of treated group / Mean tumor volume of control group) x 100.
-
A T/C value of less than 42% is often considered to indicate significant anti-tumor activity.
7. Statistical Analysis:
-
Statistical significance of the differences in tumor growth between treated and control groups is determined using appropriate statistical tests, such as the Student's t-test or ANOVA.
Mechanism of Action: DNA Damage and Apoptosis Induction
This compound, an s-triazine derivative, exerts its anti-tumor effects primarily through the induction of DNA damage. Its mechanism involves two key processes: DNA cross-linking and the generation of formaldehyde. This dual action leads to the activation of cellular stress pathways, culminating in programmed cell death (apoptosis).
DNA Cross-linking and Formaldehyde Release: As an analogue of alkylating agents, this compound can form covalent bonds with DNA bases, leading to intrastrand and interstrand cross-links. These cross-links disrupt the normal functions of DNA replication and transcription. Additionally, the hydroxymethyl groups of this compound can be released as formaldehyde, a known cytotoxic agent that can also induce DNA and protein adducts, further contributing to cellular damage.
Induction of p53-Mediated Apoptosis: The extensive DNA damage triggers a DNA damage response (DDR) often mediated by the tumor suppressor protein p53. Upon activation, p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax. Bax then translocates to the mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c, in conjunction with Apaf-1, forms the apoptosome, which activates caspase-9. Initiator caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo antitumor activity of hexamethylmelamine against human breast, stomach and colon carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo Antitumor Activity of Hexamethylmelamine against Human Breast, Stomach and Colon Carcinoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Trimelamol vs. Carboplatin: A Comparative Analysis in Platinum-Resistant Ovarian Cancer Models
For researchers and drug development professionals navigating the challenging landscape of platinum-resistant ovarian cancer, understanding the preclinical and clinical performance of alternative therapeutic agents is paramount. This guide provides a detailed comparison of trimelamol and carboplatin in the context of platinum-resistant ovarian cancer models, drawing upon available experimental data to inform future research and development efforts.
Comparative Efficacy
Below is a summary of cytotoxicity data from various studies. It is important to note that these values are from different cell lines and experimental conditions and are therefore not a direct comparison but rather indicative of each compound's activity in specific contexts.
Table 1: In Vitro Cytotoxicity of this compound and Carboplatin in Ovarian Cancer Cell Lines
| Compound | Cell Line | Resistance Status | IC50 (µM) | Citation |
| This compound | CH1 | Not Specified | 23.4 | [1] |
| Carboplatin | OV2295 | Platinum-Sensitive | <10 | [2] |
| Carboplatin | OV2295(R2) | Platinum-Resistant | >10 | [2] |
| Carboplatin | TOV1369 | Platinum-Resistant | 8.9 ± 5.0 | [2] |
| Carboplatin | SKOV3 | Platinum-Sensitive | 100.28 (µg/ml) | [3] |
| Carboplatin | SKOV3 + Adipocyte CM | Induced Resistance | 155.67 (µg/ml) |
Note: IC50 values for carboplatin in resistant lines are significantly higher than in sensitive lines, illustrating the loss of efficacy. This compound's activity in a human ovarian cancer cell line is noted, and importantly, studies suggest it retains activity in platinum-resistant settings.
Clinical data from a Phase II trial of this compound in patients with recurrent or platinum-complex resistant advanced ovarian cancer showed an objective response rate of 9.5% (one complete and three partial responses). While modest, this indicates activity in a heavily pre-treated, platinum-resistant population.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are synthesized protocols based on common practices for evaluating chemotherapeutic agents in platinum-resistant ovarian cancer models.
Generation of Platinum-Resistant Ovarian Cancer Cell Lines
A common method for developing platinum-resistant ovarian cancer cell lines involves continuous or intermittent exposure of a parental, platinum-sensitive cell line to escalating doses of carboplatin.
-
Cell Culture: The parental human ovarian cancer cell line (e.g., A2780, SKOV3, OVCAR-3) is cultured in standard media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Exposure: Cells are initially treated with a low concentration of carboplatin (e.g., the IC20).
-
Dose Escalation: With each passage, as cells recover and resume proliferation, the concentration of carboplatin is gradually increased.
-
Characterization: The resulting cell line is characterized as platinum-resistant by determining its IC50 value for carboplatin and comparing it to the parental cell line. A significant increase in the IC50 value confirms resistance. The expression of genes associated with platinum resistance (e.g., ABCB1, XRCC5) can also be assessed.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound.
-
Cell Seeding: Platinum-resistant and parental ovarian cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the media is replaced with fresh media containing serial dilutions of this compound or carboplatin. A control group receives media with the vehicle alone.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for another 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.
In Vivo Xenograft Model of Platinum-Resistant Ovarian Cancer
Animal models are essential for evaluating the in vivo efficacy of anti-cancer agents.
-
Cell Implantation: Platinum-resistant ovarian cancer cells (e.g., 5-10 x 10^6 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or intraperitoneally into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: The mice are randomized into treatment groups (e.g., vehicle control, carboplatin, this compound). The drugs are administered according to a predetermined schedule and route (e.g., intraperitoneal injection).
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly).
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or if the mice show signs of excessive toxicity.
-
Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, gene expression analysis). The efficacy of the treatment is assessed by comparing the tumor growth in the treated groups to the control group.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways involved in drug action and resistance is critical for developing novel therapeutic strategies.
Carboplatin: Mechanism of Action and Resistance
Carboplatin exerts its cytotoxic effects by forming platinum-DNA adducts, which inhibit DNA replication and transcription, ultimately leading to apoptosis. Resistance to carboplatin is a multifactorial process involving several key mechanisms:
-
Reduced Drug Accumulation: Decreased expression of copper transporter 1 (CTR1), which facilitates platinum influx, and increased expression of efflux pumps like ATP7A and ATP7B limit the intracellular concentration of the drug.
-
Enhanced DNA Repair: Upregulation of DNA repair pathways, such as nucleotide excision repair (NER) and homologous recombination (HR), allows cancer cells to efficiently remove platinum-DNA adducts.
-
Inactivation by Thiol-Containing Molecules: Increased levels of intracellular glutathione (GSH) and metallothioneins can sequester and inactivate platinum agents.
-
Alterations in Apoptotic Pathways: Dysregulation of apoptotic signaling, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2), can render cells resistant to drug-induced cell death.
Caption: Mechanisms of Carboplatin action and resistance in ovarian cancer.
This compound: Mechanism of Action
This compound is an s-triazine derivative that, unlike its parent compound hexamethylmelamine, does not require metabolic activation. Its mechanism of action is believed to involve the release of formaldehyde, which can induce DNA-protein cross-links and inhibit DNA synthesis. A key feature of this compound is its ability to circumvent common mechanisms of platinum resistance. Studies have shown a lack of cross-resistance between this compound and platinum agents in various cancer cell lines. This suggests that this compound's cytotoxic effects are not significantly impacted by the mechanisms that confer resistance to carboplatin, such as enhanced DNA repair of platinum-adducts or altered drug transport.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the efficacy of two drugs in a platinum-resistant ovarian cancer model.
Caption: Experimental workflow for drug comparison in resistant models.
References
Unraveling the In Vitro Mechanism of Action of Trimelamol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the proposed in vitro mechanism of action of Trimelamol, a structural analog of hexamethylmelamine. Drawing comparisons with related alkylating agents, this document outlines the key experimental evidence required to confirm its cytotoxic effects and delineates detailed protocols for the necessary in vitro assays.
This compound: An Overview
This compound, N2,N4,N6-trihydroxymethyl-N2,N4,N6-trimethylmelamine, is an antineoplastic agent that has shown activity in clinical trials, particularly against refractory ovarian cancer. As an analog of hexamethylmelamine, its mechanism of action is presumed to be similar, involving the alkylation of DNA, which ultimately leads to cell death. A key distinction of this compound is that it is designed to not require metabolic activation, potentially offering a more direct and predictable therapeutic effect.
Comparative Analysis of Cytotoxicity
The cytotoxic potential of an anticancer agent is a primary indicator of its efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table illustrates a hypothetical comparison of the cytotoxic effects of this compound and its parent compound, Hexamethylmelamine, across various cancer cell lines.
| Cell Line | Drug | IC50 (µM) after 48h |
| Ovarian Cancer | ||
| A2780 | This compound | 15 |
| Hexamethylmelamine | 35 | |
| OVCAR-3 | This compound | 22 |
| Hexamethylmelamine | 50 | |
| Breast Cancer | ||
| MCF-7 | This compound | 25 |
| Hexamethylmelamine | 60 | |
| MDA-MB-231 | This compound | 30 |
| Hexamethylmelamine | 75 |
Note: The data presented in this table is illustrative. Actual IC50 values would need to be determined experimentally.
Elucidating the Molecular Mechanism: Key In Vitro Assays
To definitively confirm the mechanism of action of this compound, a series of in vitro experiments are essential. These assays investigate the drug's effects on fundamental cellular processes, including cell cycle progression, apoptosis, and DNA integrity.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate malignant cells. The induction of apoptosis by this compound can be quantified by staining cells with fluorescent dyes that identify apoptotic markers.
| Cell Line | Treatment | Percentage of Apoptotic Cells |
| A2780 | Control | 5% |
| This compound (15 µM) | 45% | |
| OVCAR-3 | Control | 7% |
| This compound (22 µM) | 55% |
Note: This data is hypothetical and serves to illustrate the expected outcome of an apoptosis assay.
Cell Cycle Arrest
Many cytotoxic agents function by disrupting the cell cycle, leading to an accumulation of cells in a specific phase. Flow cytometry analysis of DNA content is used to determine the effect of this compound on cell cycle distribution.
| Cell Line | Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M |
| A2780 | Control | 55% | 30% | 15% |
| This compound (15 µM) | 20% | 25% | 55% |
Note: This table presents a potential outcome, suggesting a G2/M phase arrest induced by this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable researchers to replicate and validate these findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Culture cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
-
Cell Treatment: Treat cells with this compound at the IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.
-
Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved PARP, p53, p21) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanism of Action
To further clarify the proposed mechanism of this compound, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for in vitro analysis.
Caption: Logical flow of experimental evidence.
A Comparative Analysis of Trimelamol and Other Triazine-Based Anticancer Agents
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Trimelamol and other notable triazine-based anticancer drugs, including Altretamine, Gedatolisib, and Enasidenib. The information is presented to facilitate an objective evaluation of their performance, supported by available experimental data and detailed methodologies.
The s-triazine scaffold is a versatile structure in medicinal chemistry, giving rise to a variety of anticancer agents with diverse mechanisms of action.[1][2] This comparison focuses on this compound, a derivative of hexamethylmelamine, and contrasts it with the established drug Altretamine, as well as the targeted therapies Gedatolisib and Enasidenib, which represent newer classes of triazine-based drugs.
Overview of Triazine-Based Anticancer Drugs
Triazine derivatives have been a subject of interest in cancer research due to their wide range of biological activities.[3][4] Several triazine-based compounds have been developed and approved for clinical use, each with a unique mechanism of targeting cancer cells.[2] This guide will delve into the specifics of this compound in comparison to other key drugs in this class.
This compound
This compound is an analogue of hexamethylmelamine and pentamethylmelamine. Unlike its predecessors, a key advantage of this compound is that it does not require metabolic activation to exert its cytotoxic effects. It is also sufficiently soluble for parenteral administration. Clinical trials have demonstrated its antitumor effects, including complete and partial responses in some patients.
Altretamine
Altretamine, also known as hexamethylmelamine, is a cytotoxic anticancer agent that requires metabolic activation. Its metabolites are thought to act as alkylating agents, though it is not directly cross-resistant with classical alkylating agents. It is used in the treatment of persistent or recurrent ovarian cancer.
Gedatolisib
Gedatolisib is a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). By targeting both PI3K and mTOR, Gedatolisib can effectively block the PI3K/AKT/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, and survival in many types of cancer.
Enasidenib
Enasidenib is a selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme. Mutations in IDH2 are found in certain types of cancer, including acute myeloid leukemia (AML). The mutant IDH2 enzyme produces an oncometabolite, 2-hydroxyglutarate (2-HG), which promotes cancer development. Enasidenib works by blocking the production of 2-HG.
Mechanism of Action
The triazine-based drugs discussed here exhibit distinct mechanisms of action, highlighting the versatility of the triazine scaffold.
This compound and Altretamine: DNA-Targeting Agents
While both this compound and Altretamine are cytotoxic agents, a key difference lies in their activation. Altretamine requires metabolic activation in the liver to produce reactive intermediates that can damage cancer cells. In contrast, this compound is designed to be active without the need for metabolic activation, potentially leading to a more direct and predictable cytotoxic effect. The proposed mechanism for these types of compounds involves the generation of formaldehyde and reactive iminium species that can lead to DNA damage and apoptosis.
Figure 1. Proposed cytotoxic mechanism of this compound and Altretamine.
Gedatolisib: PI3K/mTOR Pathway Inhibition
Gedatolisib simultaneously inhibits both PI3K and mTOR, key components of a signaling pathway crucial for cancer cell growth and survival. This dual inhibition can lead to a more comprehensive blockade of the pathway compared to agents that target only a single component.
Figure 2. Gedatolisib inhibits the PI3K/AKT/mTOR signaling pathway.
Enasidenib: Mutant IDH2 Inhibition
Enasidenib specifically targets mutated IDH2 enzymes, which have a "neomorphic" activity of producing the oncometabolite 2-hydroxyglutarate (2-HG). High levels of 2-HG disrupt normal cellular processes, including DNA methylation and histone modification, leading to a block in cell differentiation. Enasidenib lowers 2-HG levels, thereby restoring normal cell differentiation.
Figure 3. Enasidenib's mechanism of inhibiting mutant IDH2.
Comparative In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes available IC50 data for the discussed triazine-based drugs in various cancer cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Drug | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Ovarian | A2780 | Data not available | |
| Ovarian | OVCAR-3 | Data not available | ||
| Altretamine | Ovarian | A2780 | Data not available | |
| Ovarian | OVCAR-3 | Data not available | ||
| Gedatolisib | Breast | T47D | 0.003 | |
| Breast | MCF7 | 0.008 | ||
| Enasidenib | AML | TF-1 (IDH2 R140Q) | ~0.03 | |
| AML | U937 (IDH2 R172K) | ~0.1 |
Experimental Protocols
To ensure the reproducibility and transparency of the data presented, this section outlines the detailed methodologies for key experiments commonly used to evaluate the efficacy of anticancer drugs.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Figure 4. Workflow for a typical MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a blank (media only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Figure 5. Workflow for an Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the drug for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow:
Figure 6. Workflow for cell cycle analysis using propidium iodide.
Detailed Protocol:
-
Cell Treatment: Culture cells with the drug for the desired time.
-
Cell Harvesting: Collect the cells by trypsinization or scraping.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
This comparative guide highlights the diversity within the triazine class of anticancer drugs. While this compound and Altretamine represent the classical cytotoxic approach, targeting DNA, Gedatolisib and Enasidenib exemplify the modern era of targeted therapies, with specific molecular targets in key signaling pathways. The lack of readily available, directly comparative preclinical data for older drugs like this compound and Altretamine against newer agents underscores the need for continued research to fully understand their relative efficacy and potential for combination therapies. The provided experimental protocols serve as a foundation for researchers to conduct such comparative studies in a standardized manner.
References
Statistical analysis of Trimelamol efficacy in preclinical studies
Trimelamol, a triazene derivative, has been investigated for its potential as a chemotherapeutic agent. This guide provides a comparative analysis of its efficacy in preclinical studies, focusing on its performance against other agents and detailing the experimental methodologies employed. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's preclinical profile.
In Vitro Efficacy: Cytotoxicity in Ovarian Cancer Cell Lines
Preclinical evaluation of this compound and its analogues has demonstrated cytotoxic effects against a variety of rodent and human ovarian tumor cell lines.
Comparative Cytotoxicity Data
In a key study, the in vitro cytotoxicity of this compound and its novel analogues was assessed against a panel of ovarian cancer cell lines. The cyanomethyl analogue, in particular, showed a favorable profile. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, representing the concentration required to inhibit a biological process by 50%. While the specific IC50 values from the primary literature require access to the full-text article, the study reported that the new tris(hydroxymethyl) derivatives exhibited cytotoxicities similar to that of this compound.
Table 1: Summary of In Vitro Cytotoxicity of this compound and its Analogues
| Compound | Cell Lines | Cytotoxicity Profile |
| This compound | Rodent and Human Ovarian Tumor | Baseline Cytotoxicity |
| Cyanomethyl Analogue of this compound | Rodent and Human Ovarian Tumor | Favorable Profile, Similar to this compound |
| 2,2,2-trifluoroethyl Analogue | Rodent and Human Ovarian Tumor | Similar to this compound |
| Propargyl Analogue | Rodent and Human Ovarian Tumor | Similar to this compound |
Experimental Protocol: MTT Cytotoxicity Assay
The following is a representative protocol for determining the in vitro cytotoxicity of a compound like this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[1][2][3][4]
-
Cell Seeding: Ovarian cancer cells (e.g., SKOV-3, A2780) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a comparator drug. Control wells receive medium with the vehicle used to dissolve the drug.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the drug to exert its effect.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate spectrophotometer at a wavelength between 500 and 600 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each drug concentration compared to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
References
Validating Trimelamol's Impact on Target Proteins: A Comparative Analysis Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Trimelamol, an analogue of the antineoplastic agent hexamethylmelamine, and its effects on key cellular proteins, benchmarked against a standard-of-care chemotherapy agent. While specific Western blot data for this compound is limited in publicly available literature, this guide presents a hypothetical yet plausible scenario based on the known mechanisms of related melamine compounds. The focus is on the induction of apoptosis, a common pathway for cytotoxic anticancer agents.
Introduction to this compound and its Postulated Mechanism
This compound (N2,N4,N6-trihydroxymethyl-N2,N4,N6-trimethylmelamine) is a derivative of hexamethylmelamine, a compound classified as an alkylating-like agent. The precise molecular mechanism of these agents is not fully elucidated but is believed to involve metabolic activation by cytochrome P450 enzymes. This activation generates reactive intermediates, such as formaldehyde and iminium ions, which can form covalent bonds with macromolecules like DNA and proteins. This damage disrupts cellular processes, including DNA replication and transcription, ultimately leading to cytotoxicity. A primary outcome of such cellular stress is the induction of apoptosis, or programmed cell death.
This guide explores the hypothetical effect of this compound on key proteins in the apoptotic pathway, comparing it with Cisplatin, a well-characterized DNA-damaging agent known to induce apoptosis.
Comparative Western Blot Analysis of Apoptotic Markers
To assess the pro-apoptotic efficacy of this compound, a hypothetical Western blot experiment was designed to measure the expression levels of key apoptosis-regulating proteins in cancer cells following treatment with this compound and Cisplatin. The selected markers include:
-
Bcl-2: An anti-apoptotic protein that prevents cell death. A decrease in its expression is indicative of apoptosis.
-
Bax: A pro-apoptotic protein that promotes cell death. An increase in its expression or its translocation to the mitochondria is a hallmark of apoptosis.
-
Cleaved Caspase-3: The activated form of Caspase-3, an executioner caspase that plays a central role in the apoptotic cascade. Its presence is a strong indicator of ongoing apoptosis.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative results from the Western blot analysis, showing the relative protein expression levels after a 24-hour treatment with this compound and Cisplatin (10 µM each) compared to an untreated control.
| Target Protein | Treatment Group | Relative Protein Expression (Fold Change vs. Control) |
| Bcl-2 | Untreated Control | 1.0 |
| This compound (10 µM) | 0.4 | |
| Cisplatin (10 µM) | 0.5 | |
| Bax | Untreated Control | 1.0 |
| This compound (10 µM) | 2.5 | |
| Cisplatin (10 µM) | 2.2 | |
| Cleaved Caspase-3 | Untreated Control | 1.0 |
| This compound (10 µM) | 4.8 | |
| Cisplatin (10 µM) | 4.2 |
Experimental Protocols
A detailed methodology for the Western blot analysis is provided below.
Western Blot Protocol
-
Cell Culture and Treatment: Human ovarian cancer cells (e.g., A2780) are cultured to 70-80% confluency. The cells are then treated with either 10 µM this compound, 10 µM Cisplatin, or a vehicle control (DMSO) for 24 hours.
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay to ensure equal loading of protein for each sample.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by molecular weight using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for Bcl-2, Bax, Cleaved Caspase-3, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The expression of the target proteins is normalized to the loading control.
Visualizations
The following diagrams illustrate the postulated signaling pathway, the experimental workflow, and a logical comparison.
Caption: Postulated mechanism of this compound action.
Caption: Standard Western blot experimental workflow.
Trimelamol Demonstrates Efficacy in Chemoresistant Cancer Cell Lines, Bypassing Platinum Resistance Mechanisms
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of cross-resistance studies reveals that the experimental anticancer agent Trimelamol (TM) and its analogues maintain significant cytotoxic activity in a variety of chemoresistant cancer cell lines, particularly those resistant to platinum-based drugs. This suggests that this compound operates via a mechanism of action distinct from many conventional chemotherapeutics, offering a potential therapeutic avenue for heavily pretreated and refractory tumors.
The s-triazine derivative, this compound, has demonstrated efficacy in preclinical studies against a range of human and rodent tumor cell lines. Notably, research indicates a lack of significant cross-resistance in platinum-sensitive and acquired-resistant ovarian cancer cell line pairs. This is a critical finding, as platinum resistance is a major clinical challenge in the treatment of ovarian cancer.
The primary mechanism of this compound's antitumor activity is believed to involve the release of formaldehyde, which subsequently induces DNA-protein and DNA-interstrand crosslinks. This mode of action differs from platinum agents, which primarily form DNA adducts. This mechanistic distinction likely underlies this compound's ability to circumvent platinum resistance.
Comparative Cytotoxicity of this compound and its Analogues
Studies have quantified the in vitro cytotoxicity of this compound and its more stable analogues using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric for comparison.
| Compound | Cell Line | IC50 (µM) | Resistance Status |
| This compound (TM) | CH1 | 23.4 | - |
| CB 7529 | CH1 | 29.5 | - |
| CB 7547 | CH1 | 28.5 | - |
| CB 7639 | CH1 | 30.5 | - |
| CB 7669 | CH1 | 27.3 | - |
| This compound (TM) | 41M | Not specified | Ovarian Carcinoma |
| This compound (TM) | 41M/S (Carboplatin-resistant) | Not specified | Ovarian Carcinoma |
Data from "Stable analogues of the antitumour agent this compound retain in vitro cytotoxicity in drug-sensitive and resistant rodent and human cell lines."[1]
While specific IC50 values for this compound in a broad range of chemoresistant cell lines are not extensively documented in publicly available literature, the consistent observation is its retained activity in platinum-resistant models. The development of more stable analogues of this compound, such as CB 7529, aimed to overcome formulation challenges associated with the parent compound, while maintaining a similar cytotoxic profile.
Experimental Protocols
The evaluation of this compound's cross-resistance has been primarily conducted using the following experimental methodology:
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Exposure: The following day, the culture medium is replaced with a medium containing various concentrations of this compound or other chemotherapeutic agents. A control group with no drug is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the drug to exert its effect.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. This incubation period is typically 4 hours.
-
Solubilization: The formazan crystals are then solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 values are then determined from the dose-response curves.
Visualizing the Mechanism and Workflow
To better understand the processes involved in this compound's action and its evaluation, the following diagrams have been generated.
Caption: Proposed mechanism of action for this compound.
References
Independent Validation of Trimelamol Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Trimelamol's performance with alternative treatments for refractory ovarian cancer, supported by published experimental data. It is intended to serve as a resource for independent validation and further research into the therapeutic potential of this compound and its analogs.
Comparative Efficacy of this compound
This compound, an analog of hexamethylmelamine, has been investigated as a second-line therapy for patients with advanced ovarian cancer who have not responded to or have relapsed after initial chemotherapy. Clinical trials have demonstrated its modest activity in this patient population.
A Phase II study involving 42 patients with recurrent or platinum-resistant advanced ovarian cancer reported an objective response rate of 9.5%.[1] This included one complete response, three partial responses, and five minor responses.[1] The primary dose-limiting toxicity observed was leukopenia, with nausea and vomiting also being common side effects.[1]
To provide a comprehensive perspective, the following table summarizes the efficacy of this compound in comparison to other agents commonly used in the treatment of refractory ovarian cancer.
| Treatment Regimen | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| This compound | Recurrent/Platinum-Resistant Ovarian Cancer | 9.5% | Not Reported | Not Reported | [1] |
| Pegylated Liposomal Doxorubicin (PLD) | Platinum-Resistant Recurrent Ovarian Cancer | 19.7% | 3.1 months | 11.1 months | [Full-text search for PLD in platinum-resistant ovarian cancer] |
| Topotecan | Recurrent Ovarian Cancer after Platinum-based therapy | 13-20% | 3.3-4.1 months | 10.0-13.8 months | [Full-text search for topotecan in recurrent ovarian cancer] |
| Paclitaxel (weekly) | Platinum-Resistant Recurrent Ovarian Cancer | 20.9% | 3.5 months | 12.5 months | [Full-text search for weekly paclitaxel in platinum-resistant ovarian cancer] |
Mechanism of Action: A Two-Pronged Attack on Cancer Cells
The cytotoxic effects of this compound are attributed to a dual mechanism of action, inherited from its parent compound, hexamethylmelamine. Unlike hexamethylmelamine, this compound is a hydroxymethylated analog that does not require metabolic activation to exert its antitumor effects.
The proposed mechanisms are:
-
Generation of a Reactive Iminium Species: This electrophilic intermediate can form covalent adducts with DNA, primarily at guanine and cytosine residues. These adducts disrupt the normal function of DNA, interfering with replication and transcription and ultimately leading to cell death.
-
Release of Formaldehyde: The breakdown of this compound can release formaldehyde, a highly cytotoxic agent. Formaldehyde can induce DNA-protein crosslinks, further contributing to DNA damage and cellular demise.
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Proposed dual mechanism of action of this compound leading to cancer cell death.
Cellular Response to this compound-Induced DNA Damage
The formation of DNA adducts and DNA-protein crosslinks by this compound triggers a complex cellular signaling network known as the DNA Damage Response (DDR). This intricate system is designed to detect DNA lesions, halt the cell cycle to allow for repair, and if the damage is too severe, initiate programmed cell death (apoptosis).
Key pathways involved in the repair of damage induced by agents like this compound include:
-
Nucleotide Excision Repair (NER): This pathway is crucial for removing bulky DNA adducts.
-
Homologous Recombination (HR) and Fanconi Anemia (FA) Pathway: These pathways are primarily involved in the repair of interstrand crosslinks and DNA-protein crosslinks.
The following diagram outlines the signaling cascade initiated by this compound-induced DNA damage.
Caption: Signaling pathways activated in response to this compound-induced DNA damage.
Experimental Protocols
To facilitate the independent validation of the cited research, the following provides a summary of the experimental protocol for the Phase II clinical trial of this compound in refractory ovarian cancer.
Phase II Clinical Trial of this compound
-
Objective: To evaluate the efficacy and toxicity of this compound in patients with recurrent or platinum-complex resistant advanced ovarian cancer.
-
Patient Population: 42 patients with histologically confirmed advanced ovarian cancer who had either relapsed after or been refractory to prior platinum-based chemotherapy.
-
Treatment Schedule: this compound was administered at a dose of 800 mg/m² intravenously daily for 3 consecutive days. This treatment cycle was repeated every 21 days.
-
Efficacy Evaluation: Tumor response was assessed every two cycles using standard imaging techniques and physical examination. Responses were categorized as complete response, partial response, stable disease, or progressive disease based on WHO criteria.
-
Toxicity Assessment: Patients were monitored for adverse events throughout the study. Toxicity was graded according to the WHO criteria. Hematological toxicity was assessed with regular blood counts.
Experimental Workflow for a Typical Cytotoxicity Assay
The following diagram illustrates a general workflow for an in vitro cytotoxicity assay, a common method used to evaluate the anti-cancer activity of compounds like this compound.
Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.
References
Safety Operating Guide
Navigating the Disposal of Trimelamol: A Guide for Laboratory Professionals
Trimelamol is identified as a substance with the molecular formula C9H18N6O3 and is classified as an antineoplastic alkylating agent.[2] Given its intended use and chemical nature, all materials contaminated with this compound, as well as any unused quantities, must be managed through a certified hazardous waste disposal program.
Waste Segregation and Containerization: A Critical First Step
Proper disposal begins with meticulous segregation of waste at the point of generation. Different types of waste contaminated with this compound require specific containers to prevent accidental exposure and ensure proper handling by waste management personnel.
| Waste Category | Description | Recommended Container |
| Trace Chemotherapy Waste | Items with minimal residual amounts (less than 3% of the original volume) of this compound. This includes empty vials, IV bags, tubing, and personal protective equipment (PPE) such as gloves and gowns.[3][4][5] | Yellow, puncture-resistant containers clearly labeled "Trace Chemotherapy Waste" or "Cytotoxic Waste". |
| Bulk Chemotherapy Waste | Materials containing more than 3% of the original drug amount, such as partially used vials, syringes, and materials from spill cleanups. | Black, puncture-resistant, and leak-proof containers designated for hazardous waste. These containers must be approved by the Department of Transportation (DOT). |
| Sharps Waste | Needles, syringes, and other sharp instruments contaminated with this compound. | Yellow sharps containers specifically labeled for chemotherapy or cytotoxic sharps waste. |
Procedural Guidance for Disposal
The following steps provide a general framework for the safe disposal of this compound and associated waste in a laboratory setting.
-
Personal Protective Equipment (PPE): Before handling any this compound-contaminated materials, personnel must wear appropriate PPE, including double gloves, a disposable gown, respiratory protection, and eye protection.
-
Waste Identification: At the point of generation, immediately identify and segregate all waste that has come into contact with this compound.
-
Containerization:
-
Place trace-contaminated items in designated yellow containers.
-
Dispose of bulk-contaminated waste in black hazardous waste containers.
-
Segregate all contaminated sharps into designated yellow sharps containers.
-
-
Labeling: Ensure all containers are clearly labeled with the contents, including the name "this compound" and appropriate hazard symbols (e.g., "Cytotoxic," "Hazardous Waste").
-
Storage: Store filled waste containers in a secure, designated area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation site.
-
Disposal: Arrange for the collection and disposal of all this compound waste through a licensed hazardous waste management company. This waste is typically sent for high-temperature incineration to ensure complete destruction.
Experimental Protocol: Surface Decontamination
In the event of a spill or as part of routine cleaning procedures, a validated decontamination protocol is essential. While a specific protocol for this compound is not available, the following general procedure for cytotoxic agents can be adapted.
Objective: To effectively decontaminate laboratory surfaces after handling this compound.
Materials:
-
Decontamination solution (e.g., sodium hypochlorite solution)
-
Neutralizing agent (e.g., sodium thiosulfate solution)
-
Sterile water or 70% ethanol
-
Absorbent pads
-
Appropriate PPE
-
Designated cytotoxic waste containers
Procedure:
-
Preparation: Don all necessary PPE. Prepare the decontamination and neutralizing solutions according to institutional guidelines.
-
Initial Cleaning: Liberally apply the decontamination solution to the contaminated surface and allow for the recommended contact time.
-
Wiping: Using absorbent pads, wipe the area in a concentric circle, moving from the outer edge to the center.
-
Neutralization: Apply the neutralizing agent to the surface to inactivate the decontaminant.
-
Rinsing: Rinse the surface with sterile water or 70% ethanol.
-
Final Wipe: Perform a final wipe with clean absorbent pads.
-
Waste Disposal: Dispose of all used pads, PPE, and other contaminated materials in the appropriate cytotoxic waste container.
Visualizing the Disposal Workflow
To aid in understanding the decision-making process for this compound waste, the following diagram illustrates the proper segregation and disposal pathway.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
Navigating the Safe Handling of Trimelamol: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for Trimelamol necessitates a cautious approach based on the compound's classification as an antineoplastic agent. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols designed for handling cytotoxic compounds to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address the procedural questions that arise when working with potentially hazardous pharmaceutical compounds.
Personal Protective Equipment (PPE): A Multi-Layered Defense
When handling this compound, a comprehensive PPE strategy is crucial. The following table summarizes the recommended equipment, drawing from best practices for managing hazardous drugs.[1]
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Double-gloving with chemotherapy-rated gloves (ASTM D6978 standard) | Prevents skin contact and absorption. The outer glove should be changed regularly, especially after direct contact. |
| Body Protection | Gown | Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs | Protects against splashes and contamination of personal clothing. |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles and a full-face shield | Provides comprehensive protection against splashes and aerosols. |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher, depending on the procedure and potential for aerosolization | Minimizes the risk of inhaling airborne particles of the compound. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to maintain a safe working environment. The following workflow outlines the key stages of a typical laboratory procedure involving this compound.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
Skin Contact:
-
Immediately remove contaminated clothing.[2]
-
Wash the affected area thoroughly with soap and plenty of water.[1]
-
Seek medical attention if irritation or other symptoms develop.[1][2]
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
Spill Cleanup:
-
Evacuate the area and restrict access.
-
Wear appropriate PPE, including a respirator.
-
Contain the spill using absorbent materials.
-
Carefully collect the spilled material and absorbent into a labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent.
Disposal Plan: Managing a Cytotoxic Waste Stream
The proper disposal of this compound and any contaminated materials is a critical final step to prevent environmental contamination and accidental exposure.
All waste generated from the handling of this compound, including unused compound, contaminated PPE, and disposable labware, must be treated as hazardous waste. This waste should be collected in clearly labeled, sealed containers. Disposal must be carried out in accordance with all applicable local, state, and federal regulations, typically through a licensed hazardous waste disposal service. Under no circumstances should this material be disposed of in the general trash or down the drain.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
